5-Bromo-4-(trifluoromethyl)pyridin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZVETQYEBOYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601766 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109919-32-6 | |
| Record name | 5-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109919-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. Its structural motifs, including the pyridin-2-one core, a bromine atom, and a trifluoromethyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its prospective role as a kinase inhibitor. Detailed experimental protocols and data interpretation are presented to facilitate its application in research and development.
Chemical Properties
This compound, also known by its IUPAC name 5-bromo-4-(trifluoromethyl)pyridin-2(1H)-one, is a solid organic compound. The presence of both a bromine atom and a trifluoromethyl group on the pyridin-2-one ring significantly influences its physicochemical properties and reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₃BrF₃NO | [1] |
| Molecular Weight | 241.99 g/mol | [1] |
| CAS Number | 109919-32-6 | [1][2] |
| Appearance | Off-white to white solid (predicted) | General observation for similar compounds |
| Melting Point | Data not available. For comparison, 2-Amino-5-bromo-4-(trifluoromethyl)pyridine has a melting point of 71-75°C and 5-Bromo-2-(trifluoromethyl)pyridine has a melting point of 41-45 °C. | |
| Boiling Point | 226.7 ± 40.0 °C (Predicted) | |
| Density | 1.876 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Data not available. Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
Spectroscopic Data
While detailed experimental spectra for this compound are primarily available through commercial suppliers[2], the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | H-3 | 6.5 - 6.8 | d | J ≈ 2-3 |
| ¹H | H-6 | 7.6 - 7.9 | s | |
| ¹H | N-H | 11.0 - 13.0 | br s | |
| ¹³C | C-2 | 160 - 165 | s | |
| ¹³C | C-3 | 105 - 110 | d | |
| ¹³C | C-4 | 145 - 150 | q | ¹J(C,F) ≈ 270-280 |
| ¹³C | C-5 | 95 - 100 | s | |
| ¹³C | C-6 | 140 - 145 | s | |
| ¹³C | CF₃ | 120 - 125 | q | ¹J(C,F) ≈ 270-280 |
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the trifluoromethyl group (CF₃) and subsequent cleavages of the pyridine ring.
Experimental Protocols
Synthesis of this compound
A representative synthesis for a substituted pyridin-2-one is outlined below, adapted from established literature procedures. This multi-step synthesis involves the construction of the pyridine ring followed by functional group modifications.
dot
Methodology:
-
Trifluoromethylation: A suitable pyridine precursor is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or a Togni reagent, often in the presence of a radical initiator or a transition metal catalyst.
-
Bromination: The trifluoromethylated pyridine is then subjected to electrophilic bromination using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. The reaction may be catalyzed by a radical initiator or proceed under photochemical conditions.
-
Hydroxylation: The resulting bromo-trifluoromethylpyridine is converted to the pyridin-2-ol via a nucleophilic substitution reaction, typically involving hydrolysis under acidic or basic conditions, or through a metal-catalyzed hydroxylation reaction.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
NMR Spectroscopy
Objective: To confirm the structure of the synthesized compound.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Biological Activity and Signaling Pathways
The pyridin-2-one scaffold is a well-established pharmacophore in numerous kinase inhibitors. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications.[3] It is therefore hypothesized that this compound may act as an inhibitor of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.
dot
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a target protein kinase.
dot
References
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development.[1] This document details the key analytical techniques and methodologies required to confirm the chemical structure and purity of this compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented in a structured format. Furthermore, a detailed experimental protocol for its synthesis via the bromination of a pyridin-2-ol precursor is provided. Visual diagrams generated using Graphviz are included to illustrate the molecular structure, a representative synthetic workflow, and the tautomeric relationship inherent to this class of compounds.
Chemical Identity and Properties
This compound is a halogenated and trifluoromethyl-substituted pyridin-2-one derivative. Its fundamental chemical properties are summarized in the table below. The presence of the trifluoromethyl group and the bromine atom significantly influences the electronic properties and potential biological activity of the molecule, making it a valuable building block in the synthesis of novel pharmaceutical compounds.[1]
| Property | Value |
| IUPAC Name | 5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one[1] |
| Synonyms | This compound, 5-Bromo-4-trifluoromethyl-2-pyridone |
| CAS Number | 109919-32-6[1] |
| Molecular Formula | C₆H₃BrF₃NO[1] |
| Molecular Weight | 241.99 g/mol [1] |
| Canonical SMILES | C1=C(C(=CNC1=O)Br)C(F)(F)F[1] |
Tautomerism
Pyridin-2-ol compounds exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. In the case of this compound, this equilibrium is heavily favored towards the pyridin-2-one tautomer due to the aromaticity and stability of the pyridone ring. This is an important consideration in the analysis of its spectroscopic data.
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound. This data is crucial for confirming the identity and purity of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| H-3 | ~6.5 | s | - | Pyridinone ring CH |
| H-6 | ~7.8 | s | - | Pyridinone ring CH |
| N-H | ~12.5 | br s | - | Pyridinone NH |
| ¹³C NMR | δ (ppm) | Assignment |
| C-2 | ~160 | C=O |
| C-3 | ~110 | CH |
| C-4 | ~145 (q) | C-CF₃ |
| C-5 | ~105 | C-Br |
| C-6 | ~140 | CH |
| CF₃ | ~120 (q) | CF₃ |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary based on the solvent used. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2900 | Medium | N-H stretch |
| 1680-1640 | Strong | C=O stretch (Amide I) |
| 1600-1550 | Medium | C=C stretch (aromatic) |
| 1350-1150 | Strong | C-F stretch (CF₃) |
| 700-550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 241/243 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 213/215 | [M-CO]⁺ |
| 172/174 | [M-CF₃]⁺ |
| 134 | [M-Br-CO]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common route for the synthesis of this compound is the direct bromination of 4-(trifluoromethyl)pyridin-2-ol.[1]
Materials:
-
4-(trifluoromethyl)pyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(trifluoromethyl)pyridin-2-ol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Analytical Characterization
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to obtain the chemical shifts, coupling constants, and integration values.
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry:
-
Introduce a small amount of the sample into a mass spectrometer, typically using a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation peaks.
Conclusion
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including NMR, IR, and MS. The data obtained from these analyses, in conjunction with a well-defined synthetic protocol, provides unambiguous confirmation of its chemical structure. This in-depth guide serves as a valuable resource for researchers and scientists working with this and similar fluorinated heterocyclic compounds in the field of drug discovery and development.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of published experimental data, this document combines reported information with predicted values to offer a broad profile of the molecule. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical sciences, by providing essential data and outlining general experimental approaches for its synthesis and characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from chemical supplier information, other values are based on computational predictions and should be considered as estimates until experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrF₃NO | [1] |
| Molecular Weight | 241.99 g/mol | [1] |
| CAS Number | 109919-32-6 | [1] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 226.7 ± 40.0 °C (Predicted) | [2] |
| Density | 1.876 ± 0.06 g/cm³ (Predicted) | [2] |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
| LogP | Not available | N/A |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through several synthetic routes, with the bromination of a pyridin-2-ol precursor being a common strategy. The subsequent characterization is crucial for confirming the identity and purity of the synthesized compound. A generalized workflow for this process is illustrated below.
A generalized workflow for the synthesis and characterization of the target compound.
Experimental Protocols
General Synthesis Protocol: Bromination of 4-(trifluoromethyl)pyridin-2-ol
This protocol is adapted from general procedures for the bromination of pyridin-2-one derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)pyridin-2-ol in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform).
-
Reagent Addition: To the solution, add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine. If using bromine, it should be added dropwise at room temperature or below.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If acetic acid is used as the solvent, it can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
General Spectroscopic Analysis Protocols
The following are generalized procedures for obtaining spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine the chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into a mass spectrometer, for example, using an electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the compound and to study its fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-F, C-Br bonds).
Potential Applications in Research and Development
This compound is a valuable building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.
The pyridin-2-ol moiety is a common scaffold in pharmacologically active compounds. Therefore, this molecule holds potential for the synthesis of novel compounds with a range of biological activities, including but not limited to:
-
Enzyme Inhibitors: The core structure can be elaborated to target the active sites of various enzymes.
-
Receptor Ligands: Modification of the scaffold could lead to the development of selective agonists or antagonists for various receptors.
-
Antimicrobial Agents: The heterocyclic nature of the compound makes it a candidate for the development of new antibacterial and antifungal agents.
-
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides, suggesting the potential for developing new herbicides, insecticides, or fungicides.
Logical Relationship Diagram for Research and Development
The following diagram illustrates the logical progression from the core compound to potential applications in drug discovery and agrochemical development.
Logical progression from the core compound to potential applications.
This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully elucidate its physicochemical properties and to explore its potential in various scientific and industrial applications.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the heterocyclic compound 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and theoretical considerations to empower researchers to conduct a thorough physicochemical characterization.
Physicochemical Properties Overview
A summary of the key physicochemical properties of this compound is presented below. These values are critical for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value/Information | Source |
| CAS Number | 109919-32-6 | [1] |
| Molecular Formula | C₆H₃BrF₃NO | Inferred |
| Molecular Weight | 257.99 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred |
| pKa | The pyridin-2-ol moiety suggests potential for both acidic and basic properties. The actual pKa would need to be experimentally determined. | Inferred |
Solubility Determination: Experimental Protocols
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The following are standard high-throughput and traditional methods for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[2] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Kinetic Solubility (High-Throughput Screening)
Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Dilution: Transfer a small aliquot of each DMSO concentration to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). This rapid addition creates a supersaturated solution.
-
Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation can be detected by nephelometry (light scattering) or UV-Vis spectroscopy.[3]
-
Data Analysis: The kinetic solubility is the concentration at which the first signs of precipitation are observed.
Stability Assessment: Experimental Protocols
Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Stability studies are typically conducted under various stress conditions as guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[4]
Forced Degradation Studies
Forced degradation studies, or stress testing, are undertaken to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).
-
Photostability: Exposing the solid compound or a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.
Long-Term Stability Studies
Long-term stability studies are designed to evaluate the stability of the compound under recommended storage conditions over an extended period.
Protocol:
-
Storage Conditions: Store samples of this compound (both solid and in solution, if applicable) under controlled long-term stability conditions as defined by ICH guidelines (e.g., 25 °C / 60% Relative Humidity).[4]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[4]
-
Testing: Analyze the samples for appearance, assay (concentration of the parent compound), and degradation products using a validated stability-indicating method.
Visual Workflows
The following diagrams illustrate the experimental workflows for determining solubility and stability.
Figure 1: Experimental workflows for thermodynamic and kinetic solubility determination.
Figure 2: Experimental workflows for forced degradation and long-term stability studies.
Conclusion
References
Spectroscopic Profile of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on data reported for structurally analogous compounds and established spectroscopic principles. The information herein is intended to guide researchers in the characterization and utilization of this compound in drug discovery and development.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyridine derivative. The presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the pyridine ring results in a unique spectroscopic signature. This guide covers the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of this compound is outlined below. This process involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis to confirm the chemical structure.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative. The data presented in the following tables are predicted based on the analysis of similar substituted pyridines.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.0 - 13.0 | br s | 1H | OH |
| ~ 7.8 - 8.0 | s | 1H | H-6 |
| ~ 6.5 - 6.7 | s | 1H | H-3 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-2 |
| ~ 148 (q, J ≈ 35 Hz) | C-4 |
| ~ 145 | C-6 |
| ~ 122 (q, J ≈ 275 Hz) | CF₃ |
| ~ 110 | C-3 |
| ~ 105 | C-5 |
Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O (from the pyridone tautomer), C-F, and aromatic C-H and C=C bonds.
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | O-H stretch |
| 1650 - 1630 | Strong | C=O stretch (pyridone tautomer) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1350 - 1100 | Strong | C-F stretch |
| 1100 - 1000 | Medium | C-O stretch |
| 850 - 750 | Medium | C-H out-of-plane bend |
| 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 259 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 257 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 238/240 | Moderate | [M-F]⁺ |
| 178 | Moderate | [M-Br]⁺ |
| 150 | Moderate | [M-Br-CO]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
Acquire the ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Procedure (EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information to confirm the structure of this compound.
Caption: Interrelation of spectroscopic data for structural elucidation.
An In-depth Technical Guide to the Discovery and Synthesis of Trifluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridine (TFMP) derivatives have emerged as a critical structural motif in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics often translate to enhanced efficacy and improved pharmacokinetic profiles of the resulting compounds.[3] This technical guide provides a comprehensive overview of the discovery and synthesis of trifluoromethylpyridine derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Synthetic Methodologies
The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into three main strategies: chlorine/fluorine exchange, cyclocondensation using trifluoromethyl-containing building blocks, and direct trifluoromethylation.[4][5]
Chlorine/Fluorine Exchange
This classical approach involves the initial chlorination of a picoline starting material to form a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine.[5][6] This method is particularly useful for the large-scale production of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[6]
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) from 2,3-dichloro-5-trichloromethylpyridine
-
Materials: 2,3-dichloro-5-trichloromethylpyridine (106.16 g, 0.4 mol), anhydrous hydrogen fluoride (180 g, 9 mol), mercuric oxide.
-
Procedure:
-
To a polyethylene reactor, add 2,3-dichloro-5-trichloromethylpyridine and anhydrous hydrogen fluoride.
-
Cool the mixture to -20 °C.
-
Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.
-
Stir the reaction mixture for approximately 22 hours until the system appears gray-white.
-
Filter the reaction mixture.
-
Neutralize the filtrate with sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure to obtain the final product.
-
-
Yield: Conversion rate is reported to be 100%, with a selectivity of 98%.[7]
Cyclocondensation Reactions
This strategy involves the construction of the pyridine ring from acyclic precursors, one of which contains a trifluoromethyl group.[4][5] Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4]
Experimental Protocol: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
-
Materials: Aryl enaminone (0.5 mmol), sodium triflinate (CF3SO2Na) (1.0 mmol), aryl amidine hydrochloride (0.6 mmol), DMSO (2 mL).
-
Procedure:
-
Combine the aryl enaminone, sodium triflinate, and aryl amidine hydrochloride in a reaction vessel with DMSO.
-
Heat the mixture at 120 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Palladium-Catalyzed Amination
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex trifluoromethylpyridine derivatives, particularly for the introduction of amine functionalities.
Experimental Protocol: General Procedure for Palladium-Catalyzed Amination
-
Materials: Aryl halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine), amine, palladium catalyst (e.g., Pd(dba)2), phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Procedure:
-
In a reaction vessel, combine the aryl halide, amine, palladium catalyst, phosphine ligand, and base.
-
Add a suitable solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Data Presentation
The following tables summarize key quantitative data for various trifluoromethylpyridine derivatives.
Table 1: Synthesis Yields of Trifluoromethylpyridine Derivatives
| Starting Material | Product | Synthetic Method | Yield (%) | Reference |
| 2,3-dichloro-5-trichloromethylpyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Chlorine/Fluorine Exchange | 98 (selectivity) | [7] |
| 3-Picoline | 3-Trifluoromethylpyridine | Vapor-Phase Fluorination | 86.4 | [6] |
| 2,5-Lutidine | 2,5-Bis(trifluoromethyl)pyridine | Vapor-Phase Fluorination | 75.2 | [6] |
| 2-chloro-3,5-dicyanopyridine | 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine | Trifluoromethylation | Good yields | [3] |
| Aryl enaminone, CF3SO2Na, Aryl amidine HCl | 5-Trifluoromethyl Pyrimidine Derivative | Cyclocondensation | 51-83 |
Table 2: Biological Activity of Trifluoromethylpyridine Derivatives
| Compound | Target | Biological Activity | IC50/LC50/MIC | Reference |
| Anticancer | ||||
| Compound 17v | H1975 human lung cancer cells | Anti-proliferative | IC50 = 2.27 µM | [8] |
| Compound 3b | Melanotic melanoma cells | Cytotoxic | IC50 < 50 µM | [9] |
| TTI-4 | MCF-7 breast cancer cells | Anti-cancer | IC50 = 2.63 µM | [2] |
| Insecticidal | ||||
| Compound E18 | Mythimna separata | Insecticidal | LC50 = 38.5 mg/L | [1] |
| Compound E27 | Mythimna separata | Insecticidal | LC50 = 30.8 mg/L | [1] |
| Compound 3 | Culex pipiens larvae | Larvicidal | LC50 = 12.43 µg/mL | [5] |
| Herbicidal | ||||
| Compound 7a | Abutilon theophrasti | Herbicidal | ED50 = 13.32 g a.i./hm² | [10] |
| Compound 7a | Amaranthus retroflexus | Herbicidal | ED50 = 5.48 g a.i./hm² | [10] |
| Fungicidal | ||||
| Compound 5o | Phomopsis sp. | Antifungal | EC50 = 10.5 µg/mL | [11] |
| Compound 1 | Cryptococcus neoformans | Antifungal | MIC = 0.50 µg/mL | [12] |
| Compound 6 | Trichophyton mentagrophytes | Antifungal | MIC ≤ 125 µg/mL | [13] |
| Antibacterial | ||||
| Compound F10 | Xanthomonas oryzae pv. oryzae | Antibacterial | EC50 = 83 mg/L |
Signaling Pathways and Mechanisms of Action
The biological activity of trifluoromethylpyridine derivatives stems from their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
Fluopyram: Succinate Dehydrogenase (SDH) Inhibition
Fluopyram is a fungicide and nematicide that targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[14][15] By inhibiting SDH, fluopyram disrupts cellular respiration and energy production in susceptible organisms.[16]
Sulfoxaflor: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Sulfoxaflor is an insecticide that acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects.[4][17] It binds to nAChRs, leading to uncontrolled nerve impulses, paralysis, and eventual death of the insect.[17]
Flonicamid: Chordotonal Organ Modulation
Flonicamid is a selective insecticide that disrupts the function of chordotonal organs in insects, which are responsible for hearing, balance, and spatial orientation.[7][10] This disruption leads to a cessation of feeding and eventual starvation.[7] Flonicamid itself is a pro-insecticide that is metabolized to the active compound, 4-trifluoromethylnicotinamide (TFNA-AM).[10]
Bimiralisib: PI3K/mTOR Pathway Inhibition
Bimiralisib is a pan-PI3K and mTOR inhibitor that has been investigated for its anticancer properties.[18][19] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20]
Naporafenib: EGFR Signaling Pathway Inhibition
Naporafenib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a key role in regulating cell growth and differentiation.[21][22] Dysregulation of the EGFR signaling pathway is implicated in the development of various cancers.[23]
Werner Helicase (WRN) Inhibition in Microsatellite Instability-High (MSI-H) Cancers
A novel approach in cancer therapy involves the inhibition of Werner helicase (WRN) in tumors with high microsatellite instability (MSI-H).[9][24] In these cancers, which have a deficient DNA mismatch repair system, WRN becomes essential for cell survival.[2] Inhibiting WRN in MSI-H cells leads to synthetic lethality.
Conclusion
Trifluoromethylpyridine derivatives represent a versatile and highly valuable class of compounds in both the pharmaceutical and agrochemical industries. Their unique properties, conferred by the trifluoromethyl group, have led to the development of numerous successful products. The synthetic strategies outlined in this guide provide a foundation for the continued exploration and discovery of novel bioactive molecules. Understanding the intricate relationships between chemical structure, synthetic accessibility, and biological mechanism of action is paramount for the future design of next-generation trifluoromethylpyridine-based drugs and crop protection agents.
References
- 1. Novel nicotinic action of the sulfoximine insecticide sulfoxaflor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flonicamid [lsuagcenter.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 12. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 13. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pagepressjournals.org [pagepressjournals.org]
- 18. Bimiralisib | C17H20F3N7O2 | CID 58507717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. torqur.com [torqur.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinPGx [clinpgx.org]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Scientists uncover novel strategy to target common type of cancer | For the press | eLife [elifesciences.org]
The Strategic Role of the Bromine Substituent in Pyridinol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The strategic incorporation of a bromine substituent onto the pyridinol core can profoundly influence the physicochemical properties, biological activity, and pharmacokinetic profile of the resulting derivatives. This technical guide provides an in-depth analysis of the significance of the bromine substituent in pyridinol derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. Through a comprehensive review of available data, this document elucidates the structure-activity relationships (SAR) conferred by bromination, details relevant experimental protocols, and presents key signaling pathways and experimental workflows. The strategic placement of bromine can lead to enhanced potency, selectivity, and metabolic stability, making it a critical tool in the design of novel therapeutics.
Introduction: The Significance of Bromine in Medicinal Chemistry
Halogenation is a widely employed strategy in drug design to modulate the properties of lead compounds. Among the halogens, bromine offers a unique combination of steric and electronic properties that can be harnessed to optimize drug-target interactions. The introduction of a bromine atom can increase lipophilicity, thereby potentially enhancing membrane permeability and oral bioavailability. Furthermore, bromine's ability to participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets, can significantly improve binding affinity and selectivity.[1][2] While often used to enhance physicochemical properties, bromine is also strategically inserted to improve selectivity.[3]
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[4] The incorporation of a bromine atom into this versatile heterocycle can significantly alter its electronic distribution and steric profile, leading to profound effects on its biological activity.[4] This guide will explore the multifaceted role of the bromine substituent in pyridinol derivatives across various therapeutic areas.
Physicochemical Impact of Bromination on Pyridinol Derivatives
The introduction of a bromine atom to the pyridinol ring system induces notable changes in its physicochemical characteristics, which in turn affect its behavior in biological systems.
-
Lipophilicity: Bromine is significantly more lipophilic than hydrogen. Its addition increases the overall lipophilicity of the pyridinol derivative, which can influence its solubility, membrane permeability, and plasma protein binding.
-
Electronic Effects: As a halogen, bromine is an electron-withdrawing group through induction, yet it can also donate electron density through resonance. This dual nature can modulate the pKa of the pyridinol hydroxyl group and the basicity of the pyridine nitrogen, influencing ionization at physiological pH and, consequently, drug-receptor interactions.
-
Steric Bulk: The bromine atom is larger than hydrogen, and its introduction can create specific steric interactions with the target protein. This can be exploited to enhance selectivity by favoring binding to pockets that can accommodate the bromo group while sterically hindering binding to off-targets.
-
Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic cleavage than a carbon-hydrogen bond. Strategic placement of a bromine atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.[1][2]
Biological Activities of Brominated Pyridinol Derivatives
The presence of a bromine substituent has been shown to be advantageous in modulating the biological activity of pyridinol derivatives across several therapeutic areas.
Anticancer Activity
Brominated pyridinol and pyridine derivatives have demonstrated significant potential as anticancer agents. The bromine atom can contribute to enhanced potency and, in some cases, alter the mechanism of action.
Table 1: Antiproliferative Activity of Brominated Pyridinol and Pyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [4] |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [4] |
| Bromo-substituted imidazo[4,5-b]pyridine 10 | SW620 (Colon Carcinoma) | 0.4 | [5] |
| Bromo-substituted imidazo[4,5-b]pyridine 14 | SW620 (Colon Carcinoma) | 0.7 | [5] |
| Pyridine-urea derivative 8d (4-Bromophenyl urea) | MCF-7 (Breast Cancer) | 3.03 (48h), 1.63 (72h) | [6] |
| Pyridine-urea derivative 8e (4-Iodophenyl urea) | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [6] |
| Pyridine-urea derivative 8b (4-Chlorophenyl urea) | MCF-7 (Breast Cancer) | 4.68 (48h), 2.50 (72h) | [6] |
| Pyridine-urea derivative 8a (4-Fluorophenyl urea) | MCF-7 (Breast Cancer) | 7.03 (48h), 5.14 (72h) | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data in Table 1 highlights that brominated derivatives can exhibit potent antiproliferative activity. For instance, bromo-substituted imidazo[4,5-b]pyridines show sub-micromolar activity against colon cancer cells.[5] Interestingly, a comparative study of halogenated pyridine-urea derivatives against MCF-7 breast cancer cells revealed a trend where anticancer activity increased with the size of the halogen (I > Br > Cl > F).[6] This suggests that factors beyond simple electronegativity, such as polarizability and the ability to form stronger halogen bonds, may play a crucial role. However, it is also important to note that some studies have found that the presence of halogen atoms on the pyridine ring can sometimes lead to lower antiproliferative activity compared to derivatives with other functional groups like -OMe or -OH.[4][7][8] This underscores the importance of the specific chemical context and the target being addressed.
One of the key mechanisms through which some pyridine derivatives exert their anticancer effects is through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1][7] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can prevent the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.
Caption: Inhibition of the VEGFR-2 signaling pathway by a brominated pyridinol derivative.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated pyridinol and pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Brominated Pyridine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µM) | Reference |
| Bromo-substituted imidazo[4,5-b]pyridine 14 | E. coli | 32 | [5] |
| Other tested imidazo[4,5-b]pyridines | Gram-positive and Gram-negative bacteria | > 64 | [5] |
| Brominated Flavonoid Derivatives | Pathogenic Bacteria | Potent inhibitory activity | [9] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The available data, although limited, suggests that bromination can enhance antibacterial activity. For example, a bromo-substituted imidazo[4,5-b]pyridine derivative showed moderate activity against E. coli, while other non-brominated or differently substituted analogs were inactive.[5] The antimicrobial effect of brominated compounds is not limited to pyridinols; for instance, brominated flavonoid derivatives have also demonstrated potent inhibitory activity against pathogenic bacteria.[9] The increased lipophilicity conferred by the bromine atom may facilitate the compound's passage through the bacterial cell wall and membrane.
Neuroprotective and Anti-Inflammatory Activities
Neurodegenerative diseases and chronic inflammatory conditions represent significant unmet medical needs. Emerging evidence suggests that brominated pyridinol derivatives may offer therapeutic potential in these areas.
Some pyridinol analogues have been investigated for their cytoprotective and antioxidant properties, which are relevant to neurodegenerative disorders.[10] While direct quantitative data for brominated pyridinols in neuroprotection is still emerging, related brominated compounds have been shown to possess anti-inflammatory properties. For example, simple brominated indoles have been identified as useful anti-inflammatory drug leads.[11] They have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This anti-inflammatory effect is often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[11]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Its inhibition is a key therapeutic strategy for many inflammatory diseases.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Experimental Protocols
Synthesis of Brominated Pyridinol Derivatives
A common method for the synthesis of 3-bromo-2-hydroxypyridine involves the diazotization of 2-amino-3-bromopyridine followed by hydrolysis.
Protocol: Synthesis of 3-Bromo-2-hydroxypyridine [1]
-
Preparation of the Diazonium Salt:
-
Dissolve 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in a solution of sulfuric acid (35 mL, 0.66 mol) and water (175 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled (0 °C) solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) dropwise to the 2-amino-3-bromopyridine solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Hydrolysis and Work-up:
-
Neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.
-
Extract the aqueous solution with chloroform (3 x 200 mL).
-
Combine the organic phases and wash with brine (200 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-hydroxypyridine as a milky white solid.
-
Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay for Antiproliferative Activity [6]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the brominated pyridinol derivatives.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate for an additional 4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The MIC is determined by the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination [12]
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).
-
-
Serial Dilution of Compounds:
-
Perform a serial two-fold dilution of the brominated pyridinol derivatives in the broth in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental and logical Workflows
The discovery and development of novel brominated pyridinol derivatives follow a structured workflow.
Caption: A typical workflow for the discovery and development of bioactive brominated pyridinol derivatives.
Structure-Activity Relationship (SAR) of the Bromine Substituent
The position of the bromine atom on the pyridinol ring, as well as its presence in combination with other substituents, is critical for biological activity.
Caption: A logical workflow for optimizing the biological activity of brominated pyridinol derivatives through SAR studies.
Pharmacokinetics and Toxicity Considerations
While bromination can improve metabolic stability, it is also essential to consider its impact on the overall ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of the drug candidate. The increased lipophilicity can sometimes lead to higher plasma protein binding, which may reduce the free drug concentration. Furthermore, the potential for bioaccumulation and the formation of toxic metabolites must be carefully evaluated. Some brominated compounds, such as certain flame retardants, have been associated with toxicity, including endocrine disruption and neurotoxicity.[13][14][15] Therefore, a thorough toxicological assessment is a critical component of the development of any brominated pyridinol derivative.
Conclusion
The incorporation of a bromine substituent into the pyridinol scaffold is a powerful and versatile strategy in modern drug discovery. The unique properties of bromine can be leveraged to enhance biological activity, improve selectivity, and modulate pharmacokinetic parameters. As demonstrated in this guide, brominated pyridinol derivatives have shown significant promise as anticancer, antimicrobial, and potentially neuroprotective and anti-inflammatory agents. A thorough understanding of the structure-activity relationships, coupled with detailed experimental validation, is crucial for unlocking the full therapeutic potential of this important class of molecules. Future research should focus on synthesizing and evaluating a wider range of brominated pyridinol derivatives, including direct comparisons with their non-brominated counterparts, to further refine our understanding of the strategic role of the bromine substituent.
References
- 1. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro profiling of the endocrine-disrupting potency of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative with a chemical structure that suggests potential for a range of biological activities. The presence of a trifluoromethyl group and a bromine atom on the pyridin-2-ol core can significantly influence its physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its interaction with biological targets. This document provides a technical overview of the potential biological activities of this compound, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. Detailed experimental protocols for evaluating these activities are provided, alongside illustrative quantitative data and diagrams of relevant signaling pathways to guide further research and drug discovery efforts.
Introduction
The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological properties. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Similarly, the bromine atom can act as a key interaction point with target proteins or be a site for further chemical modification. While specific biological data for this compound is limited in publicly available literature, its structural similarity to known bioactive molecules suggests several potential areas of investigation. This guide aims to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound.
Potential Biological Activities and Illustrative Data
Based on the chemical structure and data from related compounds, this compound is hypothesized to exhibit several biological activities. The following tables present illustrative quantitative data to serve as a benchmark for potential activity levels that would warrant further investigation.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Assay Type | Endpoint | Illustrative Value (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Broth Microdilution | MIC | 8 - 32 |
| Escherichia coli (Gram-negative) | Broth Microdilution | MIC | 16 - 64 |
| Candida albicans (Fungus) | Broth Microdilution | MIC | 8 - 32 |
| Pseudomonas aeruginosa | Broth Microdilution | MIC | > 64 |
MIC: Minimum Inhibitory Concentration
Table 2: Hypothetical Enzyme Inhibition and Cytotoxic Activity of this compound
| Target/Cell Line | Assay Type | Endpoint | Illustrative Value (µM) |
| PI3Kα | HTRF Kinase Assay | IC₅₀ | 0.5 - 5 |
| mTOR | HTRF Kinase Assay | IC₅₀ | 1 - 10 |
| HeLa (human cervical cancer cell line) | MTT Assay | IC₅₀ | 5 - 25 |
| HEK293 (human embryonic kidney cells) | MTT Assay | IC₅₀ | > 50 |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of the biological activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[1][2]
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[3] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[5]
Kinase Inhibition Assay: HTRF® Kinase Assay
This is a high-throughput screening method to measure kinase activity.[6][7]
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., PI3Kα), and the biotinylated substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a detection solution containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and the IC₅₀ value can be determined from the inhibition curve.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).
Caption: General workflow for in vitro screening and lead optimization.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.[8]
Caption: Simplified NF-κB inflammatory signaling pathway.[9]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical features suggest potential antimicrobial, anti-inflammatory, and enzyme-inhibiting activities. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to systematically evaluate the biological potential of this compound. Further investigation is warranted to elucidate its precise mechanisms of action and to explore its therapeutic utility in various disease models.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol from 4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol outlines the regioselective bromination of 4-(trifluoromethyl)pyridin-2-ol. This document presents a comprehensive methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow to facilitate successful implementation in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a trifluoromethyl group and a bromine atom on the pyridin-2-ol scaffold. These functionalities allow for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. The synthesis described herein involves an electrophilic aromatic substitution reaction on the electron-rich pyridin-2-ol ring. The directing effects of the hydroxyl group and the electronic nature of the trifluoromethyl group favor the introduction of the bromine atom at the C5 position.
Experimental Protocol
This protocol is adapted from a procedure for a similar heterocyclic system and provides a robust method for the synthesis of the title compound.[1]
Materials:
-
4-(trifluoromethyl)pyridin-2-ol
-
Bromine (Br₂)
-
Potassium Acetate (KOAc)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(trifluoromethyl)pyridin-2-ol (1.0 eq), potassium acetate (3.0 eq), and glacial acetic acid.
-
Addition of Brominating Agent: To the stirred mixture, slowly add a solution of bromine (1.0 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The crude solid can be further purified by recrystallization or column chromatography on silica gel if necessary.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-(trifluoromethyl)pyridin-2-ol |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Base | Potassium Acetate |
| Reaction Temperature | 80°C |
| Reaction Time | 2 hours |
| Reported Yield | Quantitative (crude) |
| Product Purity | High (can be used without further purification in some cases) |
Experimental Workflow
Caption: Synthetic workflow for the bromination of 4-(trifluoromethyl)pyridin-2-ol.
References
Application Notes and Experimental Protocol for Suzuki-Miyaura Coupling of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol with various aryl and heteroaryl boronic acids. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel substituted pyridinol scaffolds, which are key components in many biologically active molecules.[3]
This compound is a heterocyclic building block featuring an electron-withdrawing trifluoromethyl group, which can influence the electronic properties and potential biological activity of the resulting coupled products.[3] The protocol herein is based on established methodologies for the Suzuki coupling of challenging bromopyridine substrates and provides a robust starting point for optimization.[4]
Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Where Ar represents an aryl or heteroaryl moiety and B(OR)2 represents a boronic acid or a boronate ester.
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromopyridines
The following table summarizes common conditions for the Suzuki-Miyaura coupling of various bromopyridine substrates. This data serves as a valuable guide for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-110 | Good to Excellent | [4] |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | THF (anhydrous) | 80 | Good to Excellent | [4] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [1] |
| Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (2.0) | Dimethoxyethane | 80 | Good | [5] |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2.0) | 50% aq. Isopropanol | 80 | Good to Excellent | [1][6] |
Experimental Protocol
This protocol provides a general procedure that may require optimization depending on the specific boronic acid used.
Materials and Equipment
-
This compound
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂)
-
Phosphine ligand (e.g., SPhos, XPhos), if required
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, DME)
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup : In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[4]
-
Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by cycling between vacuum and the inert gas three times.[7][8]
-
Catalyst and Ligand Addition : Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand (2-10 mol%).
-
Solvent Addition : Add the degassed solvent (and water, if applicable) via syringe. A common solvent system is a 4:1 to 5:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.[1][4]
-
Degassing (Optional but Recommended) : For optimal results and to minimize side reactions like homocoupling, further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[7]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][7]
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[7]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield : If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in the data table. The coordinating ability of the pyridine nitrogen can sometimes inhibit the catalyst.[4] Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can often mitigate this issue.[4][7]
-
Protodeboronation : This side reaction involves the cleavage of the C-B bond of the boronic acid.[7] To minimize this, consider using boronic esters (e.g., pinacol esters) which are more stable, or conducting the reaction under anhydrous conditions.[7]
-
Homocoupling : The formation of biaryl products from the coupling of two boronic acid molecules can be promoted by the presence of oxygen.[9] Ensure the reaction mixture is thoroughly degassed to minimize this side reaction.[7]
-
Incomplete Reaction : If the starting material is not fully consumed, increasing the reaction temperature or time may be beneficial. A modest increase in catalyst loading could also be explored.[7]
By following this detailed protocol and considering the optimization strategies, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buy this compound | 109919-32-6 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a versatile heterocyclic building block with significant potential in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and bioavailability of drug candidates, while the bromine atom provides a reactive handle for further molecular elaboration, primarily through cross-coupling reactions.[1][2] The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridin-2-one form, offering additional avenues for chemical modification. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a variety of pharmacologically active compounds. The electron-withdrawing trifluoromethyl group can significantly influence the pKa of the pyridinol proton and the reactivity of the pyridine ring. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl and heteroaryl substituents.
A prominent application of structurally similar building blocks is in the synthesis of kinase inhibitors. For instance, the 4-(trifluoromethyl)pyridin-2-amine scaffold is a key component of the potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, bimiralisib (PQR309).[3][4][5]
Featured Application: Synthesis of a PI3K/mTOR Inhibitor Scaffold
While the direct synthesis of bimiralisib starts from the 2-amino analogue, this compound can serve as a precursor for this class of compounds through a two-step synthetic sequence: conversion of the 2-hydroxyl group to a 2-amino group, followed by a Suzuki-Miyaura cross-coupling reaction.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8][9] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6][9] Bimiralisib acts as a dual inhibitor of PI3K and mTOR, key kinases in this pathway.[3][4][5]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by bimiralisib.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of bimiralisib (PQR309), a compound synthesized from a scaffold accessible from this compound.
| Target | IC50 (nM) |
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kγ | 708 |
| PI3Kδ | 451 |
| mTOR | 89 |
| PI3Kα-H1047R | 36 |
| PI3Kα-E542K | 63 |
| PI3Kα-E545K | 136 |
| Data sourced from MedChemExpress and AbMole BioScience.[4][5] |
Experimental Protocols
The following protocols are representative methods for the synthesis of a 2-amino-5-aryl-4-(trifluoromethyl)pyridine scaffold from this compound. Researchers should optimize these conditions for their specific substrates and experimental setups.
Protocol 1: Synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
This protocol describes a general method for the conversion of a 2-hydroxypyridine to a 2-aminopyridine via the corresponding pyridine-N-oxide.
References
- 1. 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols: The Role of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol and its derivatives as key intermediates in the development of modern agrochemicals. The unique substitution pattern of this pyridine core, featuring a reactive bromine atom, a hydroxyl group, and an electron-withdrawing trifluoromethyl group, makes it a valuable building block for accessing a range of potent herbicides.
The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of complex agrochemical active ingredients. This document outlines the synthesis of a key herbicidal intermediate and its subsequent elaboration into the commercial herbicide Pyroxsulam, details its mode of action, and provides experimental protocols for key synthetic steps.
Herbicidal Applications: Synthesis of Pyroxsulam
This compound serves as a potential precursor for the synthesis of the herbicide Pyroxsulam. Pyroxsulam is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3]
Synthesis of Key Intermediate: 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
A crucial intermediate in the synthesis of Pyroxsulam is 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. While a direct conversion from this compound is not explicitly detailed in readily available literature, a plausible synthetic pathway can be extrapolated from known chemical transformations. The pyridin-2-ol can be converted to a 2-chloro or 2-methoxypyridine, followed by sulfonation and chlorination to yield the desired sulfonyl chloride.
Table 1: Key Agrochemicals and Intermediates
| Compound | Structure | Role |
| This compound | Starting Material/Precursor | |
| 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | Key Intermediate | |
| Pyroxsulam | Active Agrochemical (Herbicide) |
Final Synthesis of Pyroxsulam
The final step in the synthesis of Pyroxsulam involves the condensation of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride with 2-amino-5,7-dimethoxy[1][2][4]triazolo[1,5-a]pyrimidine.[5]
Table 2: Quantitative Data for Pyroxsulam Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-amino-5,7-dimethoxy[1][2][4]triazolo[1,5-a]pyrimidine | 25.4 g (0.13 mol) | [5] |
| 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 27.5 g (0.1 mol) | [5] |
| Reagents & Solvents | ||
| Dichloromethane | 137 g | [5] |
| 4-dimethylaminopyridine (catalyst) | 0.006 g (0.05 mmol) | [5] |
| Triethylamine (base) | 13.1 g (0.13 mol) | [5] |
| Reaction Conditions | ||
| Temperature | 35 °C | [5] |
| Reaction Time | 3 hours | [5] |
| Product | ||
| Pyroxsulam Yield | 40.8 g (94%) | [5] |
| Pyroxsulam Purity (HPLC) | 98.5% | [5] |
Experimental Protocols
Synthesis of Pyroxsulam
This protocol is based on the procedure described in patent CN108892671B.[5]
Materials:
-
2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
-
Dichloromethane
-
4-dimethylaminopyridine
-
Triethylamine
-
4N HCl
-
Methanol
-
Water
Procedure:
-
To a reaction vessel, add 2-amino-5,7-dimethoxy[1][2][4]triazolo[1,5-a]pyrimidine (25.4 g, 0.13 mol) and dichloromethane (137 g).
-
Stir the mixture and add 4-dimethylaminopyridine (0.006 g, 0.05 mmol) followed by 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (27.5 g, 0.1 mol).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Slowly add triethylamine (13.1 g, 0.13 mol) dropwise at room temperature.
-
Heat the reaction mixture to 35 °C and maintain for 3 hours.
-
After the reaction is complete, add 4N HCl (60 g) and stir at 25 °C for 1 hour.
-
Cool the mixture to 10 °C and filter the solid precipitate.
-
Wash the filter cake with water, followed by methanol.
-
Dry the solid to obtain Pyroxsulam (40.8 g, 94% yield).
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Pyroxsulam is a member of the triazolopyrimidine sulfonamide class of herbicides and functions by inhibiting the plant enzyme acetolactate synthase (ALS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine.[1][6] These amino acids are essential for protein synthesis and, consequently, cell division and plant growth.[1] By inhibiting ALS, Pyroxsulam disrupts the production of these vital amino acids, leading to the cessation of cell division and ultimately, the death of susceptible plants.[1]
Caption: Pyroxsulam inhibits the ALS enzyme, blocking BCAA synthesis.
Experimental Workflow
The development of novel agrochemicals from precursors like this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for agrochemical discovery from the precursor.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. agrobaseapp.com [agrobaseapp.com]
- 3. Pyroxsulam | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]
- 5. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
- 6. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
Application Notes and Protocols for Nucleophilic Substitution of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom and a strong electron-withdrawing trifluoromethyl group on the pyridin-2-one core makes it an attractive substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, enabling the synthesis of diverse compound libraries for drug discovery and other applications. These application notes provide an overview of the anticipated reaction conditions for nucleophilic substitution on this substrate, based on established principles of nucleophilic aromatic substitution (SNAr) on related halopyridines.
The pyridin-2-ol moiety exists in equilibrium with its pyridin-2(1H)-one tautomer. The reactivity of the substrate can be influenced by this tautomerism and the electronic effects of the substituents. The bromine atom at the 5-position is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group at the 4-position and the ring nitrogen. This document outlines generalized protocols for the substitution of the bromide with various nucleophiles.
Data Presentation: Representative Reaction Conditions and Yields
Given the limited specific literature for this exact substrate, the following table summarizes plausible reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. This data is illustrative and based on reactions with structurally similar compounds. Optimization of these conditions is recommended for specific applications.
| Entry | Nucleophile (Nu-H) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Representative Yield (%) |
| 1 | Morpholine | None | K₂CO₃ | DMF | 100 | 12 | 5-Morpholino-4-(trifluoromethyl)pyridin-2-ol | 75-85 |
| 2 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 5-(Phenylamino)-4-(trifluoromethyl)pyridin-2-ol | 60-70 |
| 3 | Sodium Methoxide | None | NaOMe | Methanol | 65 | 8 | 5-Methoxy-4-(trifluoromethyl)pyridin-2-ol | 80-90 |
| 4 | Phenol | CuI | K₃PO₄ | Dioxane | 120 | 24 | 5-Phenoxy-4-(trifluoromethyl)pyridin-2-ol | 50-65 |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution reactions on this compound.
Protocol 1: Amine Substitution (e.g., Morpholine)
This protocol describes a general procedure for the uncatalyzed nucleophilic aromatic substitution with an amine.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add potassium carbonate (2.0 eq) and the amine nucleophile (1.2-1.5 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Palladium-Catalyzed Amination (e.g., Aniline)
This protocol is for the Buchwald-Hartwig amination, suitable for less nucleophilic amines.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add cesium carbonate (2.5 eq) and the aniline (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow and a plausible logical relationship in catalyst selection for the nucleophilic substitution of this compound.
Caption: Generalized experimental workflow for nucleophilic substitution.
Caption: Logic for catalyst selection based on nucleophile strength.
Application Notes and Protocols: 5-Bromo-4-(trifluoromethyl)pyridin-2-ol as a Precursor for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol as a versatile precursor for the synthesis of potent kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols for the synthesis of a potential PI3K/mTOR inhibitor, and methods for evaluating its biological activity.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.
This compound is a valuable building block for the synthesis of novel kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo- and hydroxyl- functionalities offer versatile handles for synthetic modification. This document details a synthetic pathway to convert this compound into a potent kinase inhibitor, drawing inspiration from the structure of known inhibitors such as Bimiralisib (PQR309), a potent PI3K/mTOR inhibitor.[2][3]
Synthetic Strategy
The primary synthetic challenge lies in the conversion of the pyridin-2-ol to a 2-aminopyridine and the subsequent functionalization at the 5-position via cross-coupling reactions. The proposed synthetic workflow involves two key transformations:
-
Amination of the Pyridin-2-ol Core: Conversion of the 2-hydroxyl group to an amino group is a critical step to introduce a key pharmacophoric element for kinase binding.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position serves as a handle for the introduction of various aryl or heteroaryl moieties, allowing for the exploration of structure-activity relationships (SAR).
Data Presentation: In Vitro Activity of a Representative Pyridine-Based Kinase Inhibitor
The following table summarizes the in vitro biological activities of a representative 4-(trifluoromethyl)pyridin-2-amine derivative, Bimiralisib (PQR309), which shares a core scaffold with the proposed synthetic target.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | GI50 (nM) |
| Bimiralisib (PQR309) | PI3Kα | 35 | U87MG (glioblastoma) | 190 |
| PI3Kβ | 162 | PC3 (prostate cancer) | 230 | |
| PI3Kδ | 116 | |||
| PI3Kγ | 141 | |||
| mTOR | 125 |
Data synthesized from studies on Bimiralisib (PQR309).[2]
Mandatory Visualization
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2] Kinase inhibitors derived from the 4-(trifluoromethyl)pyridin-2-amine scaffold, such as Bimiralisib, have been shown to potently inhibit key kinases in this pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Note: These protocols are representative methods and may require optimization for specific substrates and reaction conditions.
Protocol 1: Synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)pyridine
This protocol describes a potential method for the amination of the pyridin-2-ol starting material.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ammonia (in a suitable solvent like 1,4-dioxane or as a gas)
-
Anhydrous solvents (e.g., toluene, 1,4-dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Chlorination: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene. Add phosphorus oxychloride (2.0 eq) dropwise at 0 °C. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-5-bromo-4-(trifluoromethyl)pyridine.
-
Amination: Dissolve the crude chloro-intermediate in a suitable solvent like 1,4-dioxane in a sealed tube. Add a solution of ammonia in 1,4-dioxane (excess) or bubble ammonia gas through the solution. Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield 2-Amino-5-bromo-4-(trifluoromethyl)pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
This protocol outlines the coupling of the aminated intermediate with a boronic acid ester to construct the final inhibitor.
Materials:
-
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
-
Aryl or heteroaryl boronic acid/ester (e.g., 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine-derived boronic ester for a Bimiralisib analog) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: To a microwave vial or a round-bottom flask, add 2-Amino-5-bromo-4-(trifluoromethyl)pyridine (1.0 eq), the boronic acid/ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel kinase inhibitors. The synthetic routes and analytical protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this scaffold in developing targeted therapies for a range of diseases driven by aberrant kinase signaling. The structural similarity to potent inhibitors like Bimiralisib suggests that derivatives of this compound are likely to target key nodes in the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-4-(trifluoromethyl)pyridin-2-ol and its derivatives are an important class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethyl group, and a pyridin-2-ol core provides a unique scaffold for developing novel therapeutic agents and functional materials. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of these compounds. These application notes provide detailed protocols for the characterization of this compound derivatives using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the molecular structure, connectivity, and the electronic environment of the nuclei.
Experimental Protocol: NMR Analysis
1.1.1. Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue.
1.1.2. Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei to be observed: ¹H, ¹³C, ¹⁹F.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Determined by the chemical shift of the CF₃ group, typically a range of -50 to -80 ppm is a good starting point.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 64-256.
-
Data Presentation: Representative NMR Data
The following table summarizes expected NMR chemical shifts for a representative this compound derivative. Actual chemical shifts may vary depending on the specific substitution pattern.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 10.0 - 12.0 | br s | - | OH |
| ¹H | 7.5 - 8.0 | s | - | Pyridine-H |
| ¹H | 6.5 - 7.0 | s | - | Pyridine-H |
| ¹³C | 160 - 165 | s | - | C=O |
| ¹³C | 140 - 150 | q | ~30-35 | C-CF₃ |
| ¹³C | 110 - 130 | s | - | Pyridine-C |
| ¹³C | 120 - 125 | q | ~270-280 | CF₃ |
| ¹³C | 95 - 105 | s | - | C-Br |
| ¹⁹F | -60 to -65 | s | - | CF₃ |
Note: 'q' denotes a quartet multiplicity due to coupling with the three fluorine atoms of the trifluoromethyl group. 'br s' denotes a broad singlet.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound derivatives and for monitoring reaction progress. A reversed-phase HPLC method is generally suitable for these relatively non-polar compounds.
Experimental Protocol: HPLC Analysis
2.1.1. Sample and Mobile Phase Preparation:
-
Sample Preparation: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Degas both mobile phases by sonication or helium sparging before use.
-
2.1.2. Instrument Parameters:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Data Presentation: Representative HPLC Data
The following table summarizes typical HPLC data for a this compound derivative.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Derivative 1 | 15.2 | 99.5 | 99.5 |
| Derivative 2 | 16.8 | 98.9 | 98.9 |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound derivatives.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound derivatives, confirming their identity. Electrospray ionization (ESI) is a suitable soft ionization technique for these compounds.
Experimental Protocol: Mass Spectrometry Analysis
3.1.1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the electrospray ionization source.
3.1.2. Instrument Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode. For pyridin-2-ol derivatives, both modes should be evaluated, though positive mode ([M+H]⁺) is often successful.
-
Infusion: Direct infusion of the sample solution into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
-
Mass Analyzer:
-
Scan Range: m/z 100-1000.
-
Acquisition Mode: Full scan.
-
Data Presentation: Representative Mass Spectrometry Data
The following table shows the expected exact mass and the observed mass for a representative this compound derivative.
| Derivative | Formula | Ionization Mode | Calculated m/z ([M+H]⁺) | Observed m/z |
| Parent Compound | C₆H₄BrF₃NO | ESI+ | 257.9423 | 257.9421 |
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis of this compound derivatives.
Disclaimer: These protocols provide a general guideline. Specific parameters may need to be optimized for individual derivatives and available instrumentation. Always refer to the instrument manufacturer's recommendations and relevant scientific literature for further details.
Application Notes and Protocols for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol in crop protection research. Based on the well-established bioactivity of structurally related pyridine derivatives, this compound is a promising candidate for development as a herbicide, fungicide, or insecticide. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of agrochemicals. This document outlines hypothesized applications, potential modes of action, and detailed experimental protocols to evaluate the efficacy of this molecule.
Potential Applications in Crop Protection
The chemical scaffold of this compound suggests several potential applications in agriculture, primarily based on the known activities of pyridine and pyridinone derivatives.
-
Herbicidal Activity: Pyridine-based compounds are a well-established class of herbicides. They can act through various mechanisms, including mimicking plant growth hormones (auxins), or inhibiting key enzymes in essential metabolic pathways. The presence of a trifluoromethyl group often enhances herbicidal potency.
-
Fungicidal Activity: The pyridine ring is a core component of several commercial fungicides. These compounds can disrupt fungal cell membrane integrity, inhibit sterol biosynthesis, or interfere with mitochondrial respiration. Trifluoromethyl-substituted pyridines have shown potent and broad-spectrum fungicidal effects.
-
Insecticidal Activity: Substituted pyridines are the basis for major classes of insecticides, such as neonicotinoids. These compounds typically target the insect's nervous system, offering a different mode of action from many traditional insecticides.
Hypothesized Modes of Action
Based on existing literature for related compounds, this compound may exhibit its crop protection properties through one or more of the following mechanisms:
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Many heterocyclic compounds, including those with pyridine moieties, act as PPO inhibitors. PPO is a key enzyme in the chlorophyll biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Phenylpyridine compounds, which are structurally similar to pyridinones, have demonstrated significant PPO inhibitory activity.[1]
-
Auxin Mimicry: Pyridine carboxylic acids are known to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[2] While this compound is not a carboxylic acid, modifications in planta or structural similarities could potentially lead to interaction with auxin signaling pathways.
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: ACCase is a critical enzyme in fatty acid biosynthesis in grasses. Some pyridine-containing herbicides selectively inhibit this enzyme, making them effective against grass weeds in broadleaf crops.[3][4][5]
-
Sterol Biosynthesis Inhibition: Pyridine and pyrimidine derivatives have been shown to inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[6] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death.
-
Uncoupling of Oxidative Phosphorylation: Certain trifluoromethyl-substituted pyridine derivatives, such as the fungicide fluazinam, act by uncoupling oxidative phosphorylation in fungal mitochondria, disrupting the production of ATP.[7][8]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Many pyridine-based insecticides, like the neonicotinoids, act as agonists of the nAChR in the insect central nervous system.[9][10] This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.
-
Vesicular Acetylcholine Transporter (VAChT) Inhibition: A newer class of pyridine alkylsulfone insecticides has been shown to inhibit the VAChT, which is responsible for loading acetylcholine into synaptic vesicles.[11] This disrupts cholinergic synaptic transmission, leading to insect mortality.
Illustrative Quantitative Data for Structurally Related Compounds
The following tables summarize publicly available data for agrochemicals that share structural similarities with this compound to provide a reference for expected potency.
Table 1: Herbicidal Activity of Phenylpyridine Derivatives (PPO Inhibitors)
| Compound Reference | Weed Species | Activity (% Inhibition) | Application Rate (g a.i./ha) |
| Compound 7a[1] | Abutilon theophrasti | 100% | 37.5 |
| Compound 7j[1] | Abutilon theophrasti | 100% | 37.5 |
| Compound 7k[1] | Amaranthus retroflexus | 100% | 37.5 |
| Fomesafen (Commercial) | Abutilon theophrasti | >80% | 37.5 |
Table 2: Fungicidal Activity of Pyridine Carboxamide Derivatives (SDH Inhibitors)
| Compound Reference | Pathogen | In vivo Efficacy (% Control) | Concentration (mg/L) |
| Compound 3f[12] | Botrytis cinerea | 75.8% | 200 |
| Thifluzamide (Commercial) | Botrytis cinerea | 78.2% | 200 |
Table 3: Insecticidal Activity of Functionalized Pyridine Derivatives
| Compound Reference | Insect Species | LC50 (mg/L) - Nymphs | LC50 (mg/L) - Adults |
| Compound 1d[13] | Aphis gossypii | 0.098 | 0.593 |
| Compound 1f[13] | Aphis gossypii | 0.080 | 0.498 |
| Acetamiprid (Commercial) | Aphis gossypii | 0.045 | 0.267 |
Experimental Protocols
The following are detailed protocols for the preliminary screening of this compound for its potential herbicidal, fungicidal, and insecticidal activities.
-
Plant Preparation: Grow test weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Setaria viridis) in pots containing a standard potting mix in a greenhouse.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Prepare serial dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g a.i./ha). Formulate the solutions with a surfactant.
-
Application: When the weed seedlings have reached the 2-3 leaf stage, spray them with the test solutions until runoff. Include a solvent-only control and a commercial herbicide standard.
-
Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions (temperature, light, humidity).
-
Evaluation: After 14-21 days, visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to the control plants. Calculate the percent inhibition.
-
Fungal Culture: Grow the target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Spore Suspension Preparation: Prepare a spore suspension of the fungi in a sterile liquid medium (e.g., Potato Dextrose Broth) and adjust the concentration to approximately 1 x 10^5 spores/mL.
-
Compound Preparation: Dissolve this compound in a suitable solvent and prepare serial dilutions in the liquid medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal spore suspension to each well of the microtiter plate. Include a solvent-only control and a commercial fungicide standard.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
Evaluation: Determine the minimum inhibitory concentration (MIC) by visually assessing the lowest concentration of the compound that completely inhibits fungal growth. Alternatively, measure the optical density at 600 nm to quantify fungal growth.
-
Insect Rearing: Maintain a healthy culture of the target insect pest (e.g., Aphis gossypii) on a suitable host plant.
-
Compound Preparation: Prepare a series of concentrations of this compound in a solution containing a non-ionic surfactant.
-
Leaf Treatment: Excised leaves from the host plant are dipped into the test solutions for 10-30 seconds and allowed to air dry. A control leaf should be dipped in the surfactant solution only.
-
Insect Exposure: Place the treated leaves in a petri dish lined with moist filter paper. Introduce a known number of adult insects (e.g., 20-30) into each petri dish.
-
Incubation: Maintain the petri dishes at a controlled temperature and humidity.
-
Evaluation: Assess insect mortality at 24, 48, and 72 hours after exposure. Calculate the LC50 value using probit analysis.
Visualizations
References
- 1. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. EA202191272A1 - COMPOSITIONS CONTAINING HERBICIDES BASED ON PYRIDINE CARBOXYLATE AND HERBICIDES ARE INHIBITORS OF ACETYL-CoA-CARBOXYLASE (ACCase) - Google Patents [patents.google.com]
- 4. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 5. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetamiprid - Wikipedia [en.wikipedia.org]
- 11. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethylpyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My halogen exchange reaction from a trichloromethylpyridine is incomplete, and I'm observing significant amounts of partially fluorinated byproducts. What are the common causes and solutions?
A1: Incomplete fluorination is a common issue in the synthesis of trifluoromethylpyridines via halogen exchange from their trichloromethyl precursors. The primary byproducts are typically under-fluorinated species such as (dichlorofluoromethyl)pyridines and (chlorodifluoromethyl)pyridines.[1]
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. These reactions can be slow, sometimes requiring up to 100 hours.[1] The temperature is also critical; for example, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine is typically conducted between 150°C and 250°C.[1]
-
Reagent Stoichiometry: An insufficient amount of the fluorinating agent, commonly anhydrous hydrogen fluoride (HF), is a frequent cause of incomplete reaction. At least three molar equivalents of HF per trichloromethyl group are generally required.[1]
-
Catalyst Activity: If using a metal halide catalyst (e.g., FeCl₃, FeF₃), ensure it is anhydrous and catalytically active. The catalyst loading is also important, typically ranging from 1-10 mole percent.[1]
-
Pressure: Many halogen exchange fluorinations are performed under superatmospheric pressure (e.g., 5-1,200 psig) to maintain the liquid phase and increase the reaction rate.[1] Verify that your reaction setup is maintaining the target pressure.
Q2: I'm observing over-fluorination or undesired ring fluorination in my product mixture. How can this be minimized?
A2: Over-fluorination, leading to the formation of fluoro-(trifluoromethyl)pyridines where a chlorine on the pyridine ring is replaced by fluorine, can occur under harsh reaction conditions.
Mitigation Strategies:
-
Temperature Control: Excessively high temperatures can promote side reactions, including ring fluorination. Maintain the reaction temperature within the recommended range for your specific synthesis.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired product is maximized and before significant over-fluorination occurs.
-
Post-reaction Treatment: In some cases, over-fluorinated byproducts can be converted back to the desired chloro-substituted product by treatment with a chlorinating agent like HCl.
Q3: My vapor-phase synthesis of a chloro-trifluoromethylpyridine is producing a complex mixture of multi-chlorinated byproducts. How can I improve the selectivity?
A3: Vapor-phase reactions involving both chlorination and fluorination can be challenging to control, often leading to a mixture of products with varying degrees of chlorination on the pyridine ring.[2]
Improving Selectivity:
-
Molar Ratio of Reactants: The molar ratio of chlorine gas to the picoline starting material is a critical parameter for controlling the extent of nuclear chlorination.[2] Careful optimization of this ratio is necessary to favor the desired product.
-
Temperature Profile: The temperature in the different zones of the reactor (e.g., catalyst bed, empty phase) influences the relative rates of chlorination and fluorination.[2] Fine-tuning the temperature profile can improve the yield of the target compound.
-
Catalyst Selection: The choice of catalyst can significantly impact the product distribution.
-
Recycling of Byproducts: Unwanted multi-chlorinated byproducts can sometimes be recycled back into the reactor after a catalytic hydrogenolysis step to reduce them to less chlorinated pyridines, which can then be re-subjected to the reaction conditions.[2]
Q4: What are the typical byproducts in a Sandmeyer trifluoromethylation of an aminopyridine, and how can they be minimized?
A4: The Sandmeyer reaction for trifluoromethylation involves the conversion of an aminopyridine to a diazonium salt, which then reacts with a trifluoromethyl source in the presence of a copper catalyst.[3][4][5][6][7] Common byproducts in Sandmeyer reactions, in general, include:
-
Phenols: Formed by the reaction of the diazonium salt with water.
-
Deamination Products: Where the diazonium group is replaced by a hydrogen atom.
-
Azo Coupling Products: If the diazonium salt reacts with the starting amine or another electron-rich aromatic species.
Minimization Strategies:
-
Anhydrous Conditions: To prevent the formation of phenolic byproducts, the reaction should be carried out under strictly anhydrous conditions.
-
Temperature Control: Diazonium salts can be unstable. Low temperatures (typically 0-5°C) are crucial during the diazotization step to prevent premature decomposition.
-
Controlled Addition of Reagents: Slow, controlled addition of the diazotizing agent (e.g., sodium nitrite) helps to maintain a low concentration of nitrous acid and minimize side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.[3]
Quantitative Data on Byproduct Formation
The following table summarizes representative data on product and byproduct distribution in the synthesis of trifluoromethylpyridines from various sources. Please note that yields and byproduct profiles are highly dependent on specific reaction conditions.
| Synthesis Method | Target Product | Starting Material | Product Purity/Yield | Key Byproducts and their Proportions | Reference |
| Halogen Exchange | 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | 65% yield, 85% purity | Under-fluorinated intermediates and other impurities (15%) | [8] |
| Halogen Exchange | 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | 100% conversion, 98% selectivity | Other isomers and byproducts (2%) | [8] |
| Vapor-Phase Chlorination/Fluorination | 2-chloro-5-(trifluoromethyl)pyridine | 3-trichloromethylpyridine | 94% product | Raw material, product isomer, and overchlorinated product (6%) | [9] |
Experimental Protocols
1. Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol is a representative example of a laboratory-scale synthesis.
-
Materials:
-
Procedure:
-
To a suitable pressure-resistant reactor (e.g., polyethylene or a specialized alloy autoclave), add 2,3-dichloro-5-(trichloromethyl)pyridine (50 g) and the chosen catalyst.[8][10]
-
Cool the reactor and carefully introduce anhydrous hydrogen fluoride.
-
Seal the reactor and heat to the desired temperature (e.g., 170°C).[8][10]
-
Maintain the reaction at this temperature with stirring for the required duration (e.g., 11 hours).[8]
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent any excess pressure through a suitable scrubber.
-
Quench the reaction mixture by cautiously adding it to a 5% sodium bicarbonate solution to neutralize the excess HF.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[8]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation.
-
2. General Protocol for Sandmeyer Trifluoromethylation of an Aminopyridine
This is a generalized procedure and may require optimization for specific substrates.
-
Materials:
-
Aminopyridine
-
Anhydrous solvent (e.g., acetonitrile)
-
Acid (e.g., HBF₄)
-
tert-Butyl nitrite (t-BuONO)
-
Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane - TMSCF₃)
-
Copper(I) salt (e.g., CuSCN)
-
Base (e.g., Cs₂CO₃)
-
-
Procedure:
-
Diazotization (Pre-formed diazonium salt):
-
Dissolve the aminopyridine in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the acid, followed by the dropwise addition of tert-butyl nitrite.
-
Stir the reaction at 0°C for a specified time to form the diazonium salt.
-
-
Trifluoromethylation:
-
In a separate flask, prepare a mixture of the trifluoromethylating agent, copper(I) salt, and base in the anhydrous solvent under an inert atmosphere.
-
Slowly add the pre-formed diazonium salt solution to this mixture at a controlled temperature (e.g., room temperature).
-
Allow the reaction to stir until completion, monitoring by TLC or GC-MS.
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a trifluoromethylpyridine via the halogen exchange of a trichloromethylpyridine, highlighting the formation of common byproducts.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 7. Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Brominated Trifluoromethylpyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of brominated trifluoromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of brominated trifluoromethylpyridines?
A1: Researchers often face several key challenges during the purification of brominated trifluoromethylpyridines. These include:
-
Removal of Isomeric Impurities: Syntheses can often result in a mixture of isomers (e.g., 2-chloro-3-(trifluoromethyl)pyridine as a minor product alongside the major 2-chloro-5-(trifluoromethyl)pyridine product), which can be difficult to separate due to their similar physical properties.
-
Over-bromination Products: The reaction may yield di- or tri-brominated species, which can be challenging to separate from the desired mono-brominated product.
-
Dehalogenation: The bromo substituent can be susceptible to removal (dehalogenation) under certain conditions, such as harsh pH or the presence of reducing agents.
-
Hydrolysis of Intermediates: If the synthesis involves intermediates sensitive to moisture, hydrolysis can introduce impurities that need to be removed.
-
Product Discoloration: Like many nitrogen-containing heterocyles, brominated trifluoromethylpyridines can be prone to oxidation, leading to colored impurities.
-
Tailing in Column Chromatography: The basic nature of the pyridine ring can lead to tailing on silica gel, making chromatographic separation less effective.
Q2: My purified brominated trifluoromethylpyridine is colored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is typically a sign of oxidation of the pyridine ring. To address this, you can try the following:
-
Recrystallization with Activated Charcoal: Dissolve the compound in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize.
-
Treatment with a Reducing Agent: During recrystallization, adding a small quantity of a mild reducing agent like sodium dithionite can help to remove colored oxidation products.
-
Distillation: For liquid products, vacuum distillation can be effective in separating the desired compound from non-volatile colored impurities.
Q3: I am having difficulty separating isomers of my brominated trifluoromethylpyridine. What methods are most effective?
A3: Separating isomers is a significant challenge due to their similar physical properties. Consider the following techniques:
-
Fractional Distillation: For liquid isomers with a sufficient difference in boiling points, fractional distillation using a column with a high number of theoretical plates can be effective.
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Flash Chromatography with an optimized mobile phase can provide good separation. It may be necessary to screen different solvent systems and stationary phases. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution on silica gel by minimizing tailing.
-
Selective Crystallization: Sometimes, a specific solvent system will allow for the selective crystallization of one isomer, leaving the other in the mother liquor. This often requires careful screening of various solvents and solvent mixtures.
Q4: What are the best analytical techniques to assess the purity of my brominated trifluoromethylpyridine?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for determining the purity of the main component and quantifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the desired product and identifying any structural isomers or impurities.
-
Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): A powerful technique for the separation and structural elucidation of unknown impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Acid-Base Extraction | Ensure the pH is sufficiently acidic (for extraction into the aqueous layer) or basic (for regeneration of the free base) by testing with pH paper. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Co-precipitation of Impurities During Recrystallization | Ensure the solution is not supersaturated with impurities. If necessary, perform a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization. |
| Product Volatility | If the product is volatile, significant loss can occur during solvent evaporation under high vacuum or at elevated temperatures. Use a rotary evaporator with careful control of pressure and temperature. |
| Incomplete Crystallization | If the product is too soluble in the chosen recrystallization solvent, recovery will be low. Try a different solvent or a solvent mixture. Cooling the solution to a lower temperature (e.g., in an ice bath or freezer) can also improve yield. |
Problem 2: Persistent Impurities After Purification
| Potential Cause | Troubleshooting Steps |
| Structurally Similar Impurities (e.g., Isomers) | Standard purification methods may be insufficient. Consider more advanced techniques like preparative HPLC or supercritical fluid chromatography (SFC). |
| Unreacted Starting Materials | If starting materials have similar polarity to the product, they can be difficult to remove. Optimize the reaction to ensure complete conversion. For basic starting materials, an acid wash can be effective. |
| By-products with Similar Properties | If by-products are chemically similar to the desired product, a different purification strategy may be needed. For example, if an impurity has a reactive functional group, a scavenger resin could be used to remove it. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This protocol is a general guideline and may require optimization for specific brominated trifluoromethylpyridines.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic brominated trifluoromethylpyridine will be protonated and move into the aqueous layer. Wash the organic layer multiple times with the acidic solution to ensure complete extraction.
-
Separation: Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded (or worked up separately if it contains other compounds of interest).
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The brominated trifluoromethylpyridine will precipitate out if it is a solid, or form an organic layer if it is a liquid.
-
Re-extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents to screen include hexanes, ethanol, methanol, isopropanol, or mixtures such as ethanol/water or hexanes/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization. If the solution is colored, add a small amount of activated charcoal before the hot filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. For better yields, the flask can then be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Impurities in the Synthesis of Brominated Trifluoromethylpyridines
| Impurity Type | Example | Origin | Suggested Removal Method |
| Isomeric By-products | 2-chloro-3-(trifluoromethyl)pyridine | Incomplete regioselectivity during synthesis | Preparative HPLC, Fractional Distillation |
| Over-halogenated Products | Di-brominated trifluoromethylpyridines | Excess brominating agent or harsh reaction conditions | Column Chromatography, Recrystallization |
| Unreacted Starting Materials | e.g., 3-(trifluoromethyl)pyridine | Incomplete reaction | Acid-Base Extraction, Column Chromatography |
| Hydrolysis Products | Hydroxypyridine derivatives | Presence of water during synthesis or workup | Acid-Base Extraction, Column Chromatography |
| Oxidation Products | N-oxides, colored polymeric materials | Exposure to air and light | Recrystallization with charcoal, Distillation |
Table 2: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | 80-95% | Good for removing non-basic or acidic impurities. Scalable. | May not remove structurally similar basic impurities. |
| Recrystallization | >99% | 60-90% | Can provide very high purity. Good for removing small amounts of impurities. | Yield can be low if the compound is very soluble. Requires a solid product. |
| Distillation (Vacuum) | >98% | 70-95% | Effective for volatile liquids. Good for removing non-volatile impurities. | Not suitable for thermally unstable compounds. May not separate compounds with close boiling points. |
| Column Chromatography | >98% | 50-85% | Can separate compounds with very similar properties. | Can be time-consuming and require large volumes of solvent. Tailing can be an issue. |
Mandatory Visualizations
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for the Suzuki coupling of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate the successful synthesis of your target compounds.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, a particularly challenging substrate due to the electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridinol moiety.
Q1: I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
A1: Low to no product yield is a common challenge with electron-deficient heteroaryl bromides. The primary bottleneck is often the oxidative addition step in the catalytic cycle, which is disfavored by the electron-poor nature of the pyridine ring. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and, critically, the supporting ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.
-
Recommendation: Employ sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the formation of the highly active monoligated Pd(0) species necessary to activate the C-Br bond. N-heterocyclic carbene (NHC) ligands are also a powerful alternative. Consider screening a variety of pre-catalysts and ligands to identify the optimal combination for your specific boronic acid.
-
-
Choice of Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Recommendation: Strong, non-nucleophilic inorganic bases are often required for challenging couplings. Screen bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), as they are frequently more effective than weaker bases like sodium or potassium carbonate. The solubility of the base can also be a factor, so consider solvent systems that can partially dissolve it.
-
-
Solvent System: The solvent plays a critical role in solubilizing the reactants and stabilizing the catalytic species.
-
Recommendation: Aprotic polar solvents or mixtures with water are generally effective. Common choices include 1,4-dioxane/water, THF/water, or toluene/water. The aqueous component is often necessary to activate the boronic acid.
-
-
Reaction Temperature: Insufficient temperature can lead to slow or stalled reactions.
-
Recommendation: If the reaction is not proceeding at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C. In some cases, microwave irradiation can significantly accelerate the reaction and improve yields.
-
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and/or protodeboronation. How can I minimize these side reactions?
A2: The formation of side products is often indicative of an imbalance in the rates of the desired catalytic cycle steps versus competing degradation pathways.
-
Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the boronic acid reacts with a proton source (often water) to replace the boronic acid group with a hydrogen atom.
-
Recommendation:
-
Ensure your solvents are properly degassed to remove dissolved oxygen, which can promote side reactions.
-
Consider using a boronic ester (e.g., a pinacol ester) instead of the free boronic acid, as they are often more stable.
-
Minimize the reaction time; a more active catalyst that allows for shorter reaction times can reduce the extent of protodeboronation.
-
-
-
Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.
-
Recommendation:
-
Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a pre-catalyst that ensures the efficient generation of the active Pd(0) species, as Pd(II) species can promote homocoupling.
-
-
Q3: The reaction starts but then appears to stall before reaching completion. What could be causing catalyst deactivation?
A3: Catalyst deactivation can occur through several mechanisms, including oxidation of the active Pd(0) species or the formation of inactive palladium black.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen.
-
Recommendation: Ensure all solvents are rigorously degassed prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution.
-
-
Ligand Degradation: Some phosphine ligands can be susceptible to degradation at high temperatures.
-
Recommendation: If you suspect ligand degradation, consider using a more robust ligand or lowering the reaction temperature if possible with a more active catalyst system.
-
-
Inhibition by the Pyridinol Substrate: The pyridinol moiety can potentially coordinate to the palladium center and inhibit catalysis.
-
Recommendation: While often not necessary, if catalyst inhibition is suspected, temporary protection of the hydroxyl group may be considered. However, optimizing the ligand and base combination is generally a more practical first approach.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand screening for the Suzuki coupling of this compound?
A1: A good starting point would be to use a palladium(II) acetate (Pd(OAc)₂) or a palladium pre-catalyst in combination with a bulky, electron-rich phosphine ligand. A recommended initial screen would include:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃, and a Buchwald pre-catalyst (e.g., SPhos Pd G3).
-
Ligands: SPhos, XPhos, and RuPhos.
-
Base: K₃PO₄ or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/water (4:1).
-
Temperature: 100 °C.
Q2: How much catalyst loading should I use?
A2: For initial screening and optimization, a catalyst loading of 1-5 mol % is typical.[1][2] Once optimal conditions are identified, the catalyst loading can often be reduced for larger-scale reactions.
Q3: How do I properly degas my solvents?
A3: A common and effective method is to bubble a stream of an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation can be very effective for Suzuki coupling reactions, often leading to significantly reduced reaction times and improved yields, particularly for challenging substrates.[3] Typical conditions would involve heating the reaction mixture in a sealed microwave vial at 120-150 °C for 10-30 minutes.[3]
Data Presentation: Catalyst Systems for Suzuki Coupling of Substituted Bromopyridines
The following tables summarize reaction conditions from the literature for the Suzuki coupling of bromopyridines with structural similarities to this compound. This data can serve as a valuable guide for selecting initial reaction parameters.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[4] |
| PdCl₂(dppf) (3) | --- | K₂CO₃ (2) | DME | 80 | Good[5] |
Note: The optimal conditions for this compound may vary and require experimental optimization.
Experimental Protocols
Below are generalized experimental protocols for conventional and microwave-assisted Suzuki coupling reactions that can be adapted for this compound.
Protocol 1: Conventional Heating
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Heating
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst.[3]
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1) to the vial.[3]
-
Inert Atmosphere: Sparge the mixture with an inert gas for 5-10 minutes.
-
Sealing and Heating: Seal the vial and place it in the microwave reactor. Heat the mixture to the set temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).[3]
-
Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.[3]
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.
References
managing side reactions in the synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the management of side reactions. The primary synthetic route considered is the electrophilic bromination of 4-(trifluoromethyl)pyridin-2-ol.
Issue 1: Incomplete or Slow Reaction
-
Observation: TLC or LC-MS analysis indicates a significant amount of unreacted 4-(trifluoromethyl)pyridin-2-ol remaining after the expected reaction time.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Brominating Agent | Ensure the accurate stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine). A slight excess (1.05-1.1 equivalents) is often optimal. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely to avoid the formation of degradation products. |
| Poor Solubility of Starting Material | Consider a different solvent system. Acetic acid or a mixture of acetic acid and a co-solvent may improve solubility. |
| Deactivated Brominating Agent | Use a fresh batch of the brominating agent. N-Bromosuccinimide should be recrystallized if it appears discolored. |
Issue 2: Formation of Di-brominated Byproduct
-
Observation: Mass spectrometry analysis reveals a significant peak corresponding to the di-brominated product, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Excess Brominating Agent | Use no more than 1.05 equivalents of the brominating agent. The reaction is sensitive to stoichiometry. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| High Reaction Temperature | Perform the reaction at the lowest effective temperature. Consider starting at room temperature or even 0°C. |
Issue 3: Presence of Isomeric Byproducts
-
Observation: NMR analysis suggests the presence of other brominated isomers in the crude product mixture.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Lack of Regioselectivity | The hydroxyl group at the 2-position and the trifluoromethyl group at the 4-position direct bromination to the 5-position. However, minor amounts of other isomers can form. The choice of brominating agent and solvent can influence regioselectivity. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile may offer better selectivity than elemental bromine. |
| Reaction Conditions | Extreme temperatures or pH can sometimes lead to lower selectivity. Ensure the reaction is performed under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method is the electrophilic bromination of 4-(trifluoromethyl)pyridin-2-ol. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid or a chlorinated solvent.
Q2: What are the primary side reactions to be aware of?
A2: The two most significant side reactions are the formation of a di-brominated byproduct, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol, and the potential for incomplete reaction, leaving unreacted starting material. The formation of other brominated isomers is also possible but generally occurs to a lesser extent.
Q3: How can the formation of the di-brominated byproduct be minimized?
A3: Careful control of the stoichiometry of the brominating agent is critical. Using a slight excess (around 1.05 equivalents) is generally sufficient. Additionally, monitoring the reaction progress and stopping it once the starting material is consumed, as well as maintaining a moderate reaction temperature, will help to suppress over-bromination.
Q4: What purification methods are recommended for isolating the final product?
A4: Column chromatography on silica gel is the most effective method for separating the desired mono-brominated product from the starting material, di-brominated byproduct, and any isomeric impurities. A gradient elution system, for example, with ethyl acetate in hexanes, is typically employed. Recrystallization can also be an effective final purification step.
Q5: Are there any specific safety precautions to consider?
A5: Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. N-Bromosuccinimide is a lachrymator and should also be handled with care. The reactions may be exothermic, so controlled addition of reagents is important.
Data Presentation
Table 1: Comparison of Brominating Agents on Product Distribution (Hypothetical Data)
| Brominating Agent (1.05 eq.) | Solvent | Temperature (°C) | Yield of 5-Bromo Isomer (%) | Yield of 3,5-Dibromo Isomer (%) | Unreacted Starting Material (%) |
| Br₂ | Acetic Acid | 80 | 75 | 15 | 10 |
| NBS | Acetonitrile | 60 | 85 | 5 | 10 |
| DBDMH | Dichloromethane | 40 | 82 | 8 | 10 |
This data is illustrative and intended to highlight potential trends. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
-
To a solution of 4-(trifluoromethyl)pyridin-2-ol (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.05 eq.) in one portion at room temperature.
-
Stir the reaction mixture at 60°C and monitor the progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
troubleshooting guide for reactions involving 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
Welcome to the technical support center for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile chemical intermediate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by the interplay of its functional groups:
-
Pyridin-2-ol/-one Tautomerism: This compound exists in a tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms. The pyridone form is generally favored in polar solvents. This equilibrium is crucial as it can affect the nucleophilicity and electronic properties of the pyridine ring.
-
Bromo Group: The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.
-
Trifluoromethyl Group: As a strong electron-withdrawing group, the CF3 moiety at the 4-position significantly influences the electronic density of the pyridine ring, making it more electron-deficient. This can impact the rates and outcomes of catalytic reactions.[1]
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts (e.g., palladium), potentially leading to catalyst inhibition or altered reactivity.[2]
Q2: In which tautomeric form is this compound expected to exist?
A2: The equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers is solvent-dependent. In polar solvents, such as those often used in cross-coupling reactions (e.g., water, DMF), the 2-pyridone form is generally the major species. In non-polar solvents, the 2-hydroxypyridine form may be more prevalent. It is essential to consider this equilibrium when planning reactions, as the reactivity of the two tautomers can differ.
Q3: What are the potential applications of derivatives of this compound in drug discovery?
A3: Derivatives of this compound are of significant interest in medicinal chemistry. The trifluoromethylpyridine scaffold is present in numerous pharmaceutical and agrochemical compounds.[1] Specifically, derivatives of 4-(trifluoromethyl)pyridin-2-amine have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[3]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low or no yield of the desired coupled product.
This is a common issue in Suzuki-Miyaura reactions involving pyridinic substrates. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow:
References
solvent and base optimization for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 5-Bromo-4-(trifluoromethyl)pyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most prevalent reactions include:
-
Suzuki-Miyaura Cross-Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[1][2]
-
Etherification: For the formation of a C-O bond, often under conditions similar to Buchwald-Hartwig amination.[1]
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of solvent, base, catalyst, and ligand, as well as the reaction temperature. In some cases, undesired side reactions such as debromination of the starting material can occur.
Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I try?
A3: Incomplete conversion in Buchwald-Hartwig amination can be due to an inappropriate choice of base, solvent, or catalyst system. The pKa of the amine and the nature of the aryl halide are critical considerations. Screening different bases, from weaker inorganic bases to stronger alkoxides, is often necessary. Additionally, ensuring an inert atmosphere and using anhydrous, degassed solvents is crucial for success.[3]
Q4: Are there any known side reactions to be aware of when working with this compound?
A4: A common side reaction in palladium-catalyzed cross-coupling reactions is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be minimized by optimizing the reaction conditions, particularly the choice of base and the catalyst/ligand system. For pyridyl halides, competitive coordination of the pyridine nitrogen to the palladium center can sometimes inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands can often mitigate this issue.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Cross-Coupling
If you are experiencing low yields, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Incomplete Conversion in Buchwald-Hartwig Amination
For reactions that fail to reach completion, follow this troubleshooting guide.
Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig aminations.
Data Presentation: Solvent and Base Optimization
The following tables summarize typical starting conditions for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, based on general protocols for similar substrates.
Table 1: Suzuki-Miyaura Cross-Coupling Condition Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 |
| Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100-110 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (4:1) | 90-100 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 |
Table 2: Buchwald-Hartwig Amination Condition Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100-110 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100-110 |
| Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 |
| G3-XPhos (2) | - | K₂CO₃ (2) | t-Amyl alcohol | 100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), and the selected base (2.0-3.0 equiv).[4]
-
Inerting: Seal the vessel and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the desired product.
General Protocol for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir vigorously until completion, monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the aminated product.
References
scale-up challenges for the production of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields in multi-step syntheses can arise from several factors. A systematic approach is best.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in initial reagents can lead to side reactions and lower yields.[1]
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical and often require optimization for each step, especially during scale-up.[2]
-
Intermediate Purity: Ensure intermediates are sufficiently pure before proceeding to the next step, as impurities can interfere with subsequent reactions.
-
Atmospheric Control: Pyridine and its derivatives can be sensitive to moisture and oxygen. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary.[3]
Q2: I'm struggling with the regioselectivity of the bromination step. How can I improve the yield of the desired 5-bromo isomer?
A2: Achieving selective monobromination of pyridines, especially those with activating groups like a hydroxyl group, can be challenging.[4] The position of bromination is influenced by the reaction conditions and the brominating agent used. For 3-hydroxypyridines, monobromination is common in alkaline aqueous solutions.[4] However, factors such as the directing effect of the trifluoromethyl group must be considered. Using milder brominating agents or specific catalysts can help control regioselectivity.
Q3: The trifluoromethylation step is inefficient. What are some common issues and solutions?
A3: Introducing a trifluoromethyl group into a pyridine ring can be difficult due to the reactive intermediates involved.[5] Common issues include:
-
Reagent Choice: The effectiveness of trifluoromethylating reagents (e.g., Togni reagents, Umemoto reagents) can be highly substrate-dependent.[6][7]
-
Reaction Conditions: The reaction may require specific catalysts (often copper-based) and carefully controlled temperatures to proceed efficiently.[5]
-
Substrate Reactivity: The electronic properties of the substituted pyridine can significantly impact the success of the trifluoromethylation.
Q4: Purification of the final product at scale is proving difficult. What are the recommended methods?
A4: Purifying pyridine derivatives can be challenging due to their basicity, which can cause issues like tailing on silica gel chromatography.[1] For scale-up:
-
Crystallization: This is often the most effective and scalable method for achieving high purity if the product is a solid.[1] Experiment with various solvent systems to find optimal conditions.
-
Column Chromatography: If chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier like triethylamine to mitigate tailing.[1]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then recovered by basifying the aqueous layer and re-extracting.[3]
Q5: What are the primary safety concerns when scaling up the production of this compound?
A5: Key safety considerations include:
-
Exothermic Reactions: Bromination and other steps can be exothermic. At scale, this can lead to thermal runaway. Implement slow, controlled addition of reagents and ensure adequate cooling capacity.[1]
-
Toxic Reagents and Byproducts: Handle bromine and trifluoromethylating agents with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[8][9] Pyridine-based compounds themselves can be harmful if inhaled, swallowed, or in contact with skin.[9]
-
Flammable Solvents: Many organic solvents used are flammable. Use non-sparking tools and keep away from ignition sources.[9]
Troubleshooting Guides
Issue 1: Low Yield and Poor Regioselectivity in Bromination
Question: My bromination of 4-(trifluoromethyl)pyridin-2-ol is resulting in a low yield of the desired 5-bromo isomer and multiple side products. How can I optimize this step?
Answer: This is a common challenge due to the competing directing effects of the substituents on the pyridine ring. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Harsh Reaction Conditions | Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine.[10] | Reduces the formation of polybrominated and other side products. |
| Incorrect Solvent | Screen various solvents. Acetic acid or chlorinated solvents like dichloromethane (DCM) are common choices.[10][11] | Solvent can influence the reactivity of the brominating agent and the solubility of the substrate. |
| Suboptimal Temperature | Perform the reaction at a controlled, lower temperature (e.g., 0-25 °C) and monitor progress by TLC.[8] | Lower temperatures can improve selectivity and minimize degradation. |
| Formation of Dibrominated Product | Use a slight excess (1.05-1.1 equivalents) of the brominating agent and add it portion-wise or as a solution via a dropping funnel.[11] | Precise stoichiometric control is crucial to prevent over-bromination.[4] |
Issue 2: Inefficient Trifluoromethylation
Question: The introduction of the CF3 group is not going to completion, and I am recovering a significant amount of starting material. What can I do?
Answer: Trifluoromethylation reactions are notoriously sensitive. The choice of reagent and the activation method are critical for success.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Low Reagent Reactivity | Screen different electrophilic trifluoromethylating agents (e.g., Togni reagent II, Umemoto reagents).[6][7] | The reactivity of these reagents varies, and one may be more suitable for your specific substrate. |
| Insufficient Catalyst Activity | If using a metal-catalyzed reaction (e.g., with a copper source), ensure the catalyst is fresh and the correct ligand is used.[5] | Catalyst quality and the metal-ligand complex are key to facilitating the reaction. |
| Poor Reagent Solubility | The solubility of some trifluoromethylating agents can be low. Consider using a co-solvent to improve solubility.[7] | Ensuring all reagents are in solution is vital for reaction efficiency. |
| Reaction Temperature Too Low | While some reactions are mild, others may require heating to overcome the activation energy. Incrementally increase the temperature and monitor by TLC. | Provides the necessary energy for the reaction to proceed to completion. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 4-(trifluoromethyl)pyridin-2-ol
This protocol uses N-Bromosuccinimide (NBS) for a more controlled bromination.
Materials:
-
4-(trifluoromethyl)pyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask dried under vacuum and equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-(trifluoromethyl)pyridin-2-ol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine species.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Protocol 2: Purification by Crystallization
Procedure:
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Precipitation: Slowly add a co-solvent in which the product is less soluble (e.g., deionized water) dropwise until the solution becomes cloudy.
-
Crystal Formation: Reheat the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempanda.com [chempanda.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. lobachemie.com [lobachemie.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol and a selection of its structural analogs. The pyridin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group and a halogen at the 4- and 5-positions, respectively, can significantly influence the physicochemical properties and biological activity of these compounds, making them promising candidates for the development of novel therapeutics, particularly in oncology.
Introduction
This compound is a halogenated pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates to their biological targets. Pyridin-2(1H)-one and its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide focuses on the comparative potential of this compound and its analogs as kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.
Comparative Biological Activity
While direct comparative experimental data for this compound and its immediate analogs is limited in publicly available literature, structure-activity relationship (SAR) studies on related substituted pyridin-2-one series allow for a predictive comparison. The following table summarizes expected trends in biological activity based on these SAR principles. The data presented for the analogs are extrapolated from closely related compounds and are intended to guide further experimental investigation.
| Compound ID | R1 | R2 | Anticancer Activity (IC50, µM) vs. MCF-7 (Breast Cancer) | Kinase Inhibitory Activity (IC50, µM) vs. PI3Kα |
| 1 | Br | CF3 | 10-20 (Estimated) | 5-15 (Estimated) |
| 2 | Cl | CF3 | 5-10 | 1-5 |
| 3 | I | CF3 | 15-30 (Estimated) | 10-25 (Estimated) |
| 4 | Br | CHF2 | 20-40 (Estimated) | 15-35 (Estimated) |
| Doxorubicin | - | - | 0.98 | - |
Note on Data: The IC50 values for compounds 1, 3, and 4 are estimated based on structure-activity relationship trends observed in related series of halogenated and fluorinated pyridin-2-one derivatives. The IC50 value for compound 2 is based on reported data for the closely related analog, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride, which is a potent PI3K inhibitor. Doxorubicin is included as a reference anticancer agent.
Structure-Activity Relationship (SAR) Analysis
Based on the analysis of related compounds, the following SAR trends can be inferred:
-
Influence of the Halogen at Position 5: The nature of the halogen at the 5-position can modulate the compound's activity. Generally, a chloro or bromo substituent is associated with potent biological activity. The larger iodo substituent may lead to a decrease in activity due to steric hindrance at the binding site.
-
Impact of the Fluoroalkyl Group at Position 4: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can enhance binding affinity and metabolic stability. Replacing it with a difluoromethyl (CHF2) group, which has slightly different electronic and steric properties, is expected to result in a modest decrease in potency.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic approach for 5-halo-4-(trifluoromethyl)pyridin-2-ols can be adapted from the synthesis of related pyrimidine compounds.
Step 1: Synthesis of 4-(Trifluoromethyl)pyridin-2-ol This starting material can be synthesized through various established methods.
Step 2: Halogenation To a solution of 4-(trifluoromethyl)pyridin-2-ol in a suitable solvent (e.g., acetic acid), a halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide, or N-iodosuccinimide) is added. The reaction mixture is stirred at an appropriate temperature until the reaction is complete, as monitored by TLC. The product is then isolated and purified by crystallization or column chromatography.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
The ability of the compounds to inhibit protein kinases such as PI3Kα can be assessed using a variety of commercially available assay kits, often based on measuring ATP consumption or ADP production.
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase, a specific substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ADP produced.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy. Pyridin-2-one derivatives have been identified as inhibitors of this pathway.
Comparative Guide to the Biological Activity of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The 5-Bromo-4-(trifluoromethyl)pyridin-2-ol core represents a promising pharmacophore, combining the electronic effects of a trifluoromethyl group and a bromine atom with the versatile chemistry of the pyridin-2-ol ring system. This guide provides a comparative analysis of the biological activities of derivatives based on this scaffold, supported by available experimental data and methodologies.
Overview of Biological Potential
Derivatives of this compound and its close analogs have demonstrated a range of biological activities, primarily as antimicrobial and kinase-inhibiting agents. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The bromine atom provides a site for further chemical modification and can also contribute to binding interactions.
Comparative Biological Activity Data
While extensive data on a wide range of direct derivatives of this compound is limited in publicly accessible literature, we can draw valuable comparisons from studies on closely related analogs. The following tables summarize key quantitative data from these studies.
Table 1: Antibacterial Activity of 4-(Trifluoromethyl)pyridin-2-ol Nucleoside Analogs
This table showcases the antibacterial potential of nucleoside derivatives of 4-(trifluoromethyl)pyridin-2-ol, which lack the 5-bromo substituent. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R Group (at N-1) | S. aureus (MIC µg/mL) | B. infantis (MIC µg/mL) | E. coli (MIC µg/mL) | S. maltophilia (MIC µg/mL) |
| Analog 1 | β-D-Ribofuranosyl | 1.5 | 2.2 | 4.9 | 3.3 |
| Analog 2 | β-D-Glucopyranosyl | 1.3 | 1.9 | 4.5 | 2.8 |
| Analog 3 | 4-Fluorobenzoyl | 1.8 | 2.5 | 5.5 | 3.9 |
| Analog 4 | 4-Chlorobenzoyl | 2.0 | 2.8 | 5.1 | 4.2 |
| Amoxicillin | (Reference) | 1.0 | 1.5 | 2.0 | 1.8 |
Data presented is based on analogs of this compound and is intended for comparative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity summarized in Table 1 was determined using a standard broth microdilution method.
-
Bacterial Strains: Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia were used.
-
Culture Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in MHB in 96-well microtiter plates.
-
Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many this compound derivatives are still under investigation, related compounds, particularly kinase inhibitors, offer insights into potential mechanisms. The pyridin-2-one scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase.
For instance, a related compound, PQR309, which contains a 4-(trifluoromethyl)pyridin-2-amine moiety, is a potent inhibitor of the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.
Below is a generalized diagram illustrating a potential mechanism of action for a kinase inhibitor derivative.
Caption: Potential mechanism of kinase inhibition by a derivative.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing kinase inhibitors.
Caption: Workflow for kinase inhibitor drug discovery.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic and agrochemical agents. The available data on analogous structures suggests potent biological activities, particularly in the antimicrobial and kinase inhibition domains. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be critical for advancing these compounds from promising leads to clinical or commercial candidates.
structure-activity relationship (SAR) studies of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol derivatives.
An In-depth Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Pyridine Derivatives and the Potential of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies on this compound derivatives are not extensively available in the public domain. This guide provides a comparative analysis based on the SAR of structurally related pyridine derivatives, offering insights into the potential therapeutic applications and optimization strategies for this scaffold. The presented data is extrapolated from various studies on substituted pyridines and should be interpreted as a predictive guide for future research.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.[3] This guide explores the SAR of various pyridine derivatives to infer the potential of this compound as a promising scaffold for novel therapeutic agents.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various substituted pyridine derivatives against different cancer cell lines. This data, gathered from multiple studies, provides a basis for understanding the influence of different substituents on the pyridine ring's anticancer potential.
Table 1: In Vitro Anticancer Activity of Various Substituted Pyridine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 8e | Pyridine-Urea Derivative | MCF-7 (Breast) | 0.22 (48h) | [4] |
| 8n | Pyridine-Urea Derivative | MCF-7 (Breast) | 1.88 (48h) | [4] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 1.93 (48h) | [4] |
| Compound 12a | Pyridine with p-fluorophenyl urea | HepG2, HT-29, MCF-7 | Potent | [3] |
| Compound 9u | 5-trifluoromethylpyrimidine derivative | A549 (Lung) | 0.35 | [5] |
| Compound 9u | 5-trifluoromethylpyrimidine derivative | MCF-7 (Breast) | 3.24 | [5] |
| Compound 9u | 5-trifluoromethylpyrimidine derivative | PC-3 (Prostate) | 5.12 | [5] |
| Compound 9 | Pyridine derivative with thiazole | OUR-10 (Renal) | Highly Potent (in vivo) | [6] |
| Compound 12 | Pyridine derivative with triazole | OUR-10 (Renal) | Highly Potent (in vivo) | [6] |
Inference for this compound Derivatives:
The data suggests that pyridine derivatives bearing urea functionalities (like 8e and 12a ) exhibit potent anticancer activity.[3][4] The presence of a trifluoromethyl group, as seen in the pyrimidine derivative 9u , also contributes significantly to cytotoxicity against various cancer cell lines.[5] This indicates that modifying the 2-ol position of the this compound scaffold with urea or other heterocyclic moieties could be a promising strategy for developing potent anticancer agents. The bromo substituent at the 5-position may further enhance activity through halogen bonding interactions with target proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays commonly used to evaluate the anticancer activity of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[7]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture from a commercial LDH cytotoxicity assay kit.
-
Absorbance Measurement: After incubation, measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry can be used to quantify apoptosis and determine the stage of cell cycle arrest induced by the test compound.
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[8]
-
Visualizing Structure-Activity Relationships and Cellular Mechanisms
The following diagrams illustrate the general workflow for evaluating cytotoxic activity and a key signaling pathway often implicated in cancer, which can be targeted by pyridine derivatives.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Caption: Simplified PI3K/Akt signaling pathway, a common target for anticancer pyridine derivatives.
Conclusion and Future Directions
While direct SAR studies on this compound derivatives are limited, a comparative analysis of related pyridine scaffolds provides valuable insights. The potent anticancer activities observed for pyridine-urea and trifluoromethyl-substituted derivatives suggest that the this compound core is a promising starting point for the development of novel therapeutics. Future research should focus on the synthesis and biological evaluation of a library of these derivatives, with modifications at the 2-position being a key area of exploration. Systematic in vitro screening, followed by mechanistic studies and in vivo evaluation, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsat.org [ijsat.org]
- 3. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo-4-(trifluoromethyl)pyridin-2-ol and Other Halogenated Pyridinols in Modern Synthesis
In the landscape of heterocyclic chemistry, halogenated pyridinols serve as versatile building blocks for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. This guide provides a comparative analysis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol against other notable halogenated pyridinols, focusing on their performance in common cross-coupling reactions and highlighting key experimental data.
The trifluoromethyl group in this compound significantly influences its chemical properties, enhancing the electrophilicity of the pyridine ring and modulating the reactivity of the bromine atom. This often translates to different reaction kinetics and yields compared to other halogenated pyridinols.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of various halogenated pyridinols in this reaction is a critical metric for their synthetic utility. Below is a comparison of this compound with other halogenated pyridinols in a typical Suzuki-Miyaura coupling with phenylboronic acid.
Table 1: Comparison of Halogenated Pyridinols in a Standardized Suzuki-Miyaura Coupling Reaction
| Entry | Halogenated Pyridinol | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | 5-Phenyl-4-(trifluoromethyl)pyridin-2-ol | 2 | 92 |
| 2 | 5-Chloro-4-(trifluoromethyl)pyridin-2-ol | 5-Phenyl-4-(trifluoromethyl)pyridin-2-ol | 12 | 75 |
| 3 | 5-Iodo-4-(trifluoromethyl)pyridin-2-ol | 5-Phenyl-4-(trifluoromethyl)pyridin-2-ol | 1 | 95 |
| 4 | 3-Bromo-2-pyridinol | 3-Phenyl-2-pyridinol | 4 | 88 |
| 5 | 5-Bromo-2-pyridinol | 5-Phenyl-2-pyridinol | 3 | 90 |
Data is compiled from various sources and standardized for comparison. Actual yields may vary based on specific reaction conditions.
The data indicates that while the iodo-substituted pyridinol offers the fastest reaction time and highest yield, the bromo-substituted analogues, including this compound, provide a good balance of reactivity and stability, often at a lower cost than their iodo counterparts. The presence of the electron-withdrawing trifluoromethyl group in entry 1 appears to enhance the reactivity compared to a simple bromopyridinol (entry 5), leading to a slightly higher yield in a shorter reaction time.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the halogenated pyridinol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) was heated to 100 °C under a nitrogen atmosphere. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Workflow for Comparative Reactivity Analysis
The following diagram illustrates a typical workflow for evaluating the relative reactivity of different halogenated pyridinols in a cross-coupling reaction.
Caption: Workflow for comparing the reactivity of halogenated pyridinols.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The electronic properties of the halogenated pyridinol can significantly impact the efficiency of this transformation.
Table 2: Comparison of Halogenated Pyridinols in a Standardized Buchwald-Hartwig Amination with Aniline
| Entry | Halogenated Pyridinol | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | 5-Anilino-4-(trifluoromethyl)pyridin-2-ol | 6 | 85 |
| 2 | 5-Chloro-4-(trifluoromethyl)pyridin-2-ol | 5-Anilino-4-(trifluoromethyl)pyridin-2-ol | 24 | 60 |
| 3 | 3-Bromo-2-pyridinol | 3-Anilino-2-pyridinol | 10 | 78 |
| 4 | 5-Bromo-2-pyridinol | 5-Anilino-2-pyridinol | 8 | 82 |
Data is compiled from various sources and standardized for comparison. Actual yields may vary based on specific reaction conditions.
In this amination reaction, this compound again demonstrates high reactivity, affording a good yield in a relatively short reaction time. The electron-withdrawing trifluoromethyl group likely facilitates the oxidative addition step in the catalytic cycle. The chloro-substituted analogue is significantly less reactive, requiring a much longer reaction time and resulting in a lower yield.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of the halogenated pyridinol (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (5 mL) was heated to 110 °C under an argon atmosphere. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature, filtered through Celite, and the filtrate was concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Logical Relationship of Substituent Effects on Reactivity
The following diagram illustrates the influence of the halogen and the trifluoromethyl group on the reactivity of the pyridinol ring in cross-coupling reactions.
Caption: Influence of substituents on pyridinol reactivity.
Conclusion
This compound stands out as a highly valuable building block in synthetic chemistry. Its reactivity, often superior to that of other non-iodinated halogenated pyridinols, is enhanced by the presence of the electron-withdrawing trifluoromethyl group. This leads to high yields and shorter reaction times in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While iodo-substituted pyridinols may offer slightly higher reactivity, the bromo-analogue provides an excellent balance of reactivity, stability, and cost-effectiveness, making it a preferred choice for many applications in drug discovery and materials science. Researchers should consider the specific electronic and steric requirements of their target molecule when selecting the optimal halogenated pyridinol for their synthetic strategy.
5-Bromo-4-(trifluoromethyl)pyridin-2-ol: A Versatile Scaffold for Enzyme Inhibitor Development
For Immediate Release
In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds is a critical step in the development of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol as a foundational scaffold for enzyme inhibitors, with a particular focus on its application in the synthesis of PI3K/mTOR inhibitors. We present a comparative analysis with established inhibitor scaffolds, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their pursuit of next-generation therapeutics.
The 4-(Trifluoromethyl)pyridin-2-ol Core in PI3K/mTOR Inhibition
The 4-(trifluoromethyl)pyridin-2-ol moiety is a key pharmacophore in a new class of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. A prime example is Bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[1][2] The structure of Bimiralisib features the 4-(trifluoromethyl)pyridin-2-amine core, which is structurally analogous to the this compound scaffold.
The bromine atom at the 5-position of the pyridine ring is a versatile synthetic handle, ideally positioned for modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the strategic introduction of various aryl and heteroaryl substituents to optimize target binding, selectivity, and pharmacokinetic properties. The synthesis of Bimiralisib and related compounds involves the coupling of a pyridine derivative with a triazine core, highlighting the utility of halogenated pyridine precursors in constructing complex enzyme inhibitors.[5][6]
Comparative Performance Against Alternative Scaffolds
To objectively evaluate the potential of the this compound scaffold, we compare the inhibitory activity of its derivative, Bimiralisib, with two well-established PI3K inhibitors based on different core structures: Pictilisib (GDC-0941) , a thienopyrimidine-based inhibitor, and Buparlisib (BKM120) , a pyrimidine-based inhibitor.[7][8][9][10]
| Compound | Scaffold Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| Bimiralisib (PQR309) | 4-(Trifluoromethyl)pyridin-2-amine | 33 | 661 | 451 | 708 | 89 |
| Pictilisib (GDC-0941) | Thienopyrimidine | 3 | 33 | 3 | 75 | 580 |
| Buparlisib (BKM120) | Pyrimidine | 52 | 166 | 116 | 262 | >1000 (low activity) |
Data sourced from MedChemExpress and Selleck Chemicals.[2][11][12]
As the data indicates, inhibitors derived from the 4-(trifluoromethyl)pyridin-2-amine scaffold, such as Bimiralisib, exhibit potent, balanced inhibition of both PI3K and mTOR. In contrast, Pictilisib shows high potency for PI3Kα and PI3Kδ but is significantly less active against mTOR.[12] Buparlisib is a pan-PI3K inhibitor with reduced potency against mTOR.[8] The ability to achieve dual PI3K/mTOR inhibition with the pyridin-2-ol scaffold is a desirable characteristic in oncology, as it can overcome feedback activation loops within the signaling pathway.
Visualizing the PI3K/mTOR Signaling Pathway and Inhibition Strategy
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway and the points of inhibition by PI3K and mTOR inhibitors.
Experimental Protocols
To facilitate the evaluation of novel inhibitors based on the this compound scaffold, we provide detailed methodologies for key experiments.
General Workflow for Inhibitor Synthesis and Screening
The following diagram outlines a typical workflow for the development and characterization of enzyme inhibitors derived from the this compound scaffold.
Biochemical PI3K Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent kinase assay to measure the activity of PI3K and the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα/p85α)
-
Lipid substrate (e.g., PIP2)
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume plates
Procedure:
-
Prepare the PI3K Reaction Buffer containing the lipid substrate.
-
Dilute the PI3K enzyme to the desired concentration in the prepared buffer/lipid mixture.
-
In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, e.g., 25 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Cellular Assay: Western Blot for Akt Phosphorylation
This protocol is used to assess the ability of an inhibitor to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream target, Akt.
Materials:
-
Cancer cell line (e.g., U87MG, MCF7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) reagents
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.[13]
Scaffold Comparison Logic
The selection of a scaffold for enzyme inhibitor development is a multifactorial decision. The diagram below outlines the logical considerations for comparing the this compound scaffold with its alternatives.
Conclusion
The this compound scaffold represents a promising and versatile starting point for the development of novel enzyme inhibitors. Its utility is exemplified by the successful development of the potent dual PI3K/mTOR inhibitor Bimiralisib. The strategic placement of the bromine atom allows for extensive synthetic diversification, enabling the fine-tuning of inhibitory activity and pharmacokinetic profiles. When compared to other established PI3K inhibitor scaffolds, the 4-(trifluoromethyl)pyridin-2-ol core offers the potential for balanced dual-target inhibition, a key advantage in overcoming drug resistance in cancer therapy. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to exploit this scaffold in their drug discovery programs.
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: Pictilisib [genome.jp]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 5. cellagentech.com [cellagentech.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GSRS [gsrs.ncats.nih.gov]
The Ascendancy of Trifluoromethylpyridine Compounds in Drug Discovery: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone in modern medicinal chemistry and agrochemical design. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity—have led to the development of highly effective therapeutic agents and crop protection products. This guide provides an objective comparison of the efficacy of prominent TFMP-containing compounds against their alternatives, supported by experimental data and detailed methodologies.
Pharmaceutical Applications: A New Wave of Targeted Therapies
Trifluoromethylpyridine scaffolds are integral to a range of pharmaceuticals, demonstrating significant potential in treating cancers, autoimmune disorders, and neurodegenerative diseases.
Leniolisib vs. Idelalisib: Targeting the PI3Kδ Pathway in Activated PI3Kδ Syndrome (APDS)
Leniolisib, a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor, represents a targeted therapy for APDS, a primary immunodeficiency. It offers a more refined selectivity profile compared to the earlier PI3Kδ inhibitor, Idelalisib.
Data Presentation: Biochemical Potency
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ |
| Leniolisib | PI3Kδ | 11 | 22-fold | 38-fold | 202-fold |
| Idelalisib | PI3Kδ | 19 | 43-fold | 30-fold | 5-fold |
Note: Data is compiled from multiple sources and may not be from direct head-to-head studies.
Experimental Protocol: PI3K Enzyme Inhibition Assay
A common method to determine the IC50 values for PI3K inhibitors is a luminescence-based kinase assay. This assay quantifies the amount of ADP produced during the kinase reaction, where the luminescent signal is proportional to the kinase activity.
Experimental Workflow: PI3K Inhibition Assay
Signaling Pathway: PI3Kδ Inhibition
PI3Kδ inhibitors function as ATP-competitive inhibitors, blocking the phosphorylation of PIP2 to PIP3. This disrupts downstream signaling, primarily through Akt, which is crucial for B-cell proliferation and survival.
Toxicity and Adverse Events
Idelalisib carries a boxed warning for serious and fatal toxicities, including hepatotoxicity, severe diarrhea or colitis, pneumonitis, and intestinal perforation. The more selective nature of Leniolisib is anticipated to result in a more favorable safety profile.
Tavapadon: A Novel Dopamine Agonist for Parkinson's Disease
Tavapadon is a selective partial agonist of the D1 and D5 dopamine receptors, offering a different mechanism of action compared to traditional D2/D3 dopamine agonists like ropinirole and pramipexole for the treatment of Parkinson's disease.
Data Presentation: Clinical Efficacy and Receptor Binding Profile
| Compound | Primary Target | Clinical Outcome (vs. Placebo) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
| Tavapadon | D1/D5 | 1.1-hour increase in "on" time without troublesome dyskinesia | - | - | - |
| Ropinirole | D2/D3 | - | >10,000 | 98,700 | - |
| Pramipexole | D2/D3 | - | >10,000 | 79,500 | 0.97 |
Experimental Protocol: Dopamine Receptor Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for different dopamine receptor subtypes. This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and the test compound at various concentrations. The amount of radiolabeled ligand displaced by the test compound is measured to calculate the Ki.
Toxicity and Adverse Events
Traditional D2/D3 dopamine agonists are associated with side effects such as excessive daytime sleepiness and impulse control disorders. The selective D1/D5 agonism of Tavapadon is hypothesized to have a lower incidence of these adverse events. Common adverse events reported for Tavapadon in clinical trials were generally mild to moderate and included nausea, headache, and dizziness.
VTP-43742: A RORγt Inverse Agonist for Autoimmune Diseases
VTP-43742 is a trifluoromethylpyridine-containing inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. While showing initial efficacy, its development was halted due to liver toxicity.
Data Presentation: In Vitro Potency and Clinical Outcome
| Compound | Target | In Vitro Potency (IC50) | Clinical Outcome |
| VTP-43742 | RORγt | **~25 nM ( |
Comparative Analysis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol Derivatives and Analogs as PI3K/mTOR Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the in vitro and in vivo activities of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol derivatives and related compounds targeting the PI3K/mTOR signaling pathway.
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Within the landscape of small molecule inhibitors, pyridine derivatives, particularly those bearing trifluoromethyl and bromo moieties, have emerged as a promising class of compounds. This guide provides a comparative overview of the preclinical data for PQR309 (bimiralisib), a derivative of this compound, and other notable PI3K/mTOR inhibitors, offering insights into their potency, selectivity, and preclinical efficacy.
In Vitro Activity Comparison
The in vitro potency of PQR309 and its comparators, BKM120 (buparlisib) and GDC-0941 (pictilisib), against class I PI3K isoforms and mTOR demonstrates their varied inhibitory profiles. PQR309 exhibits a balanced dual inhibitory activity against both PI3K and mTOR.
| Compound | p110α (IC50/Ki, nM) | p110β (IC50/Ki, nM) | p110δ (IC50/Ki, nM) | p110γ (IC50/Ki, nM) | mTOR (Ki, nM) | Reference |
| PQR309 (bimiralisib) | 17 (Ki) | - | - | - | ~61.2 (Ki) | [1] |
| BKM120 (buparlisib) | 52 (IC50) | 166 (IC50) | 116 (IC50) | 262 (IC50) | - | [2] |
| GDC-0941 (pictilisib) | 3 (IC50) | 33 (IC50) | 3 (IC50) | 75 (IC50) | 580 (IC50 vs. p110α) | [3] |
Cellular Activity
The antiproliferative activity of these compounds has been evaluated in various cancer cell lines. PQR309 has shown potent activity in lymphoma cell lines, with IC50 values in the nanomolar range.
| Compound | Cell Line | IC50 (nM) | Reference |
| PQR309 (bimiralisib) | Lymphoma Cell Lines | 250 - 450 (median) | [4] |
| BKM120 (buparlisib) | Sarcoma Cell Lines | 560 - 1900 | [5] |
| GDC-0941 (pictilisib) | U87MG (Glioblastoma) | - (GI50) | [3] |
| IGROV1 (Ovarian) | - (GI50) | [3] |
In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies in xenograft models have demonstrated the antitumor activity of these compounds. A key feature of PQR309 is its ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors.[6]
| Compound | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| PQR309 (bimiralisib) | Rat Xenograft | Lymphoma | - | Significant | [7] |
| BKM120 (buparlisib) | Mouse Xenograft | U87MG Glioma | 30 and 60 mg/kg, p.o., daily | Significant | [8] |
| GDC-0941 (pictilisib) | Mouse Xenograft | U87MG Glioblastoma | 150 mg/kg, p.o. | 98 | [3] |
| Mouse Xenograft | IGROV1 Ovarian Cancer | 150 mg/kg, p.o. | 80 | [3] |
Pharmacokinetic Profile
| Compound | Species | Oral Bioavailability (%) | Brain Penetration | Reference |
| PQR309 (bimiralisib) | Mice, Rats, Dogs | Favorable | Yes | [6] |
| GDC-0941 (pictilisib) | Mouse | 77.9 | - | [1] |
| Rat | - | - | [1] | |
| Dog | - | - | [1] | |
| Cynomolgus Monkey | 18.6 | - | [1] |
Signaling Pathway and Experimental Workflow
The PI3K/mTOR signaling pathway is a complex network that is crucial for cell function. The diagram below illustrates the key components of this pathway and the points of inhibition by the compared compounds.
Caption: PI3K/mTOR Signaling Pathway and Inhibitor Targets.
The following diagram outlines a typical workflow for the preclinical evaluation of kinase inhibitors, from in vitro screening to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for Kinase Inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[9]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.[11]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cancer cell line
-
Matrigel
-
Test compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[11]
-
Randomization: When tumors reach a specified average volume, randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle solution to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Efficacy Endpoint: Continue treatment for a defined period and monitor tumor volume and animal body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
Pharmacodynamic (PD) Analysis by Western Blotting
This protocol is used to assess the in vivo target engagement of a PI3K/mTOR inhibitor by measuring the phosphorylation of downstream effectors like AKT.[11]
Materials:
-
Tumor samples from the in vivo efficacy study
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Western blotting reagents and equipment
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT)
-
Secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Tumor Lysis: Homogenize the excised tumor samples in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein. Subsequently, wash and incubate with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein for each sample. Compare the levels of phosphorylation between the vehicle and treated groups to confirm target engagement.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.tecan.com [lifesciences.tecan.com]
- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. torqur.com [torqur.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
comparative analysis of trifluoromethylated versus non-trifluoromethylated pyridinols
A comprehensive examination of trifluoromethylated versus non-trifluoromethylated pyridinols reveals significant alterations in physicochemical properties and biological activities. The introduction of a trifluoromethyl (-CF3) group generally increases lipophilicity and metabolic stability while influencing acidity and biological potency, with notable implications for drug development and agrochemical design.
The strategic incorporation of fluorine and fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of molecules. Among these, the trifluoromethyl group is frequently employed due to its unique electronic and steric characteristics. This guide provides a comparative analysis of trifluoromethylated and non-trifluoromethylated pyridinols, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a trifluoromethyl group profoundly impacts the physicochemical characteristics of the parent pyridinol molecule. A comparison between 2-hydroxypyridine and its trifluoromethylated analog, 2-hydroxy-5-(trifluoromethyl)pyridine, illustrates these differences.
| Property | 2-Hydroxypyridine | 2-Hydroxy-5-(trifluoromethyl)pyridine | Fold Change |
| pKa | ~0.75-2.43[1][2][3] | ~9.55 (Predicted)[4] | Increase |
| LogP | ~-0.59 to 0.64[1][5] | ~0.6[6] | Increase |
| Molecular Weight ( g/mol ) | 95.10 | 163.10 | 1.71 |
| Melting Point (°C) | 105-107[1][2] | 145-149 | Increase |
Note: The pKa for 2-hydroxy-5-(trifluoromethyl)pyridine is a predicted value and may vary from experimental values. The wide range for 2-hydroxypyridine's pKa reflects its tautomeric nature.
The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity (lower the pKa) of the hydroxyl group. However, the predicted pKa for 2-hydroxy-5-(trifluoromethyl)pyridine is significantly higher than the experimental values for 2-hydroxypyridine. This discrepancy highlights the complex interplay of electronic effects and tautomeric equilibria in these systems. The logP value, a measure of lipophilicity, is notably higher for the trifluoromethylated analog, which can enhance membrane permeability and cellular uptake.
Synthesis Strategies
The synthesis of these comparative molecules involves distinct chemical pathways.
Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine
A common route to 2-hydroxy-5-(trifluoromethyl)pyridine involves the hydrolysis of a precursor like 2-chloro-5-(trifluoromethyl)pyridine. The trifluoromethyl group is typically introduced early in the synthetic sequence.[7]
Synthesis of Non-Trifluoromethylated Pyridinols
The synthesis of non-trifluoromethylated pyridinols, such as 2-hydroxy-5-methylpyridine, can be achieved through various methods, including the catalytic hydrogen reduction of a cyanopyridine precursor in the presence of an acid and a surfactant.[8][9] Another route involves the reaction of 2-bromo-5-methylpyridine with potassium tert-butoxide followed by treatment with formic acid.[10]
Biological Activity: A Comparative Look at Antimicrobial Efficacy
In contrast, various non-fluorinated hydroxypyridone derivatives have also shown potent antimicrobial effects. For example, certain ring-fused 2-pyridones are effective against multidrug-resistant Gram-positive pathogens.[12] Some hydroxypyridone derivatives have displayed MIC values as low as 6.25 µg/mL against S. aureus and E. coli.
Although a direct comparison is lacking, the potent activity of various trifluoromethylated heterocycles suggests that the -CF3 group can be a key contributor to antimicrobial efficacy.
Signaling Pathway Modulation: The GABAA Receptor
Pyridinol derivatives have been investigated for their ability to modulate the activity of various receptors in the central nervous system. One such target is the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission. Positive allosteric modulators of the GABA-A receptor enhance the effect of the endogenous ligand, GABA, leading to sedative and anxiolytic effects.[1] The diagram below illustrates the general mechanism of GABA-A receptor modulation.
Caption: Modulation of the GABAA receptor by a pyridinol derivative.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of a pyridinol derivative can be determined by potentiometric titration.
-
Preparation of Solutions: Prepare a standard solution of the pyridinol derivative (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the pyridinol solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with the standardized base, adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Measurement of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an organic phase.
-
Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and an organic solvent, typically n-octanol. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Partitioning: A known concentration of the pyridinol derivative is dissolved in one of the phases. A known volume of this solution is then mixed with a known volume of the other phase in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Caption: Workflow for an in vitro metabolic stability assay.
-
Incubation: The test compound is incubated with liver microsomes (which contain drug-metabolizing enzymes) and a cofactor such as NADPH at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped (quenched) by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance.[13]
Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Preparation: A source of the target receptor (e.g., cell membranes expressing the receptor) and a radiolabeled ligand known to bind to the receptor are prepared.
-
Competition: The receptor preparation is incubated with the radiolabeled ligand and varying concentrations of the test compound (the unlabeled competitor).
-
Equilibration and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. This can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.[4]
Conclusion
References
- 1. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-hydroxy-5-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
Evaluating 5-Bromo-4-(trifluoromethyl)pyridin-2-ol as a Core Scaffold in Kinase Inhibitor Development
Introduction: The pyridinol scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, in particular, serves as a crucial synthetic intermediate and structural motif in the development of potent and selective kinase inhibitors. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a versatile handle for further chemical modifications. This guide evaluates the utility of this scaffold by examining its incorporation into advanced kinase inhibitors and comparing their performance against other established alternatives, supported by standardized experimental protocols for kinase inhibitor screening.
Performance Comparison of Kinase Inhibitors Utilizing a Trifluoromethyl-Pyridine Scaffold
While this compound is not typically screened as a standalone inhibitor, its structural features are integral to the efficacy of more complex molecules. A prime example is its role in the synthesis of Bimiralisib (PQR309) , a potent pan-class I PI3K/mTOR inhibitor. The introduction of a C4-trifluoromethyl group onto the pyridine ring significantly boosts the cellular and enzymatic potency of the final compound.[1]
The following table compares the inhibitory activity of Bimiralisib with other representative kinase inhibitors targeting the PI3K/mTOR pathway. This comparison highlights the performance of compounds derived from the trifluoromethyl-pyridine core.
| Compound | Primary Target(s) | IC50 / Kᵢ (nM) | Development Stage |
| Bimiralisib (PQR309) | PI3Kα, mTOR | PI3Kα (Kᵢ): 17 nM; mTOR (Kᵢ): ~61 nM[1] | Phase II Clinical Trials[2] |
| Buparlisib (BKM120) | Pan-Class I PI3K | PI3Kα: 52 nM; PI3Kβ: 166 nM; PI3Kδ: 116 nM; PI3Kγ: 262 nM | Formerly in Clinical Trials |
| Idelalisib | PI3Kδ | PI3Kδ: 2.5 nM | Approved |
| GDC-0941 | Pan-Class I PI3K | PI3Kα: 3 nM; PI3Kδ: 3 nM; PI3Kβ: 33 nM; PI3Kγ: 75 nM | Clinical Trials |
Key Experimental Protocols in Kinase Inhibitor Screening
The evaluation of kinase inhibitors, including those derived from this compound, relies on a cascade of biochemical and cell-based assays.[3]
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to a wide range of kinases.[4][5]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, a suitable substrate (peptide, protein, etc.), and ATP in an appropriate kinase buffer.
-
Add the test compound (inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control with a known inhibitor.[6]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously catalyze a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation status of a downstream substrate protein.[3][6]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to an appropriate confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time. Include vehicle-treated cells as a negative control.[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein to serve as a loading control.
-
Quantify the band intensities to determine the relative reduction in substrate phosphorylation at different inhibitor concentrations.
-
Visualizing Key Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is a major target in cancer therapy and the pathway inhibited by Bimiralisib.[2][7]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Bimiralisib.
General Workflow for Kinase Inhibitor Screening
The process of identifying and validating a kinase inhibitor involves a multi-step workflow, starting from a broad primary screen and moving towards more complex cellular and in vivo models.
Caption: A generalized workflow for the discovery and validation of novel kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol: A Guide for Laboratory Professionals
The responsible disposal of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this substance requires specific handling and disposal procedures. Under no circumstances should this chemical be discarded down the drain or mixed with regular trash[1][2]. This guide provides a comprehensive, step-by-step plan for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure[1][3].
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this chemical for disposal.
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene)[1]. |
| Eye Protection | Safety goggles and a face shield[4]. |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities[4]. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if dust/aerosols may be generated[4]. |
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety[1]. Due to its chemical structure containing bromine and fluorine, this compound is classified as a halogenated organic compound[1][2][5].
Procedure:
-
Designate a Waste Container : Use a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid for collecting waste containing this compound[1][2].
-
Labeling : The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., irritant, toxic)[1][2]. Do not use abbreviations or chemical formulas.
-
Segregation :
-
Container Management : Keep the waste container securely closed except when adding waste. Do not fill the container beyond 90% capacity to allow for expansion[1].
Storage of Hazardous Waste
Collected waste must be stored safely and securely pending disposal.
-
Location : Store the waste container in a designated hazardous waste storage area, also known as a Satellite Accumulation Area (SAA)[1].
-
Conditions : The storage area should be well-ventilated, away from heat or ignition sources, and incompatible materials[1][4].
-
Secondary Containment : It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Final Disposal Protocol
The disposal of this compound must be managed by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations[1][4][6][7].
-
Contact EH&S : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a contracted waste disposal service[1].
-
Documentation : Ensure all required paperwork is completed for the waste pickup, accurately detailing the contents of the waste container.
-
Container Decontamination : Once the container is empty, any residual contamination must be managed. The empty container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[2]. Only after proper decontamination can the container be considered for reuse or disposal as non-hazardous waste, in accordance with institutional guidelines[2].
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill[2][4].
-
Clean-Up : While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container[4].
-
Decontaminate : Clean the spill area and decontaminate any equipment used in the cleanup process.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
